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  • Product: 4-(p-Tolyl)quinoline-2-carboxylic acid
  • CAS: 307300-99-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Pharmacological Potential of 4-(p-Tolyl)quinoline-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary 4-(p-Tolyl)quinoline-2-carboxylic acid (CAS: 307300-99-8) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery. By integrating the planar, electron-deficient quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(p-Tolyl)quinoline-2-carboxylic acid (CAS: 307300-99-8) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery. By integrating the planar, electron-deficient quinoline core with a lipophilic p-tolyl substituent and a chelating carboxylic acid moiety, this compound exhibits potent antiproliferative and anti-inflammatory properties. This whitepaper provides a rigorous technical examination of its physicochemical properties, synthetic protocols, and biological evaluation methodologies, designed specifically for researchers and drug development professionals advancing targeted therapeutics.

Physicochemical Profiling & Structural Rationale

The pharmacological efficacy of 4-(p-Tolyl)quinoline-2-carboxylic acid is deeply rooted in its physicochemical profile. The quinoline nitrogen and the adjacent carboxylic acid at the C2 position create a bidentate ligand system capable of chelating divalent transition metals (e.g., Cu²⁺, Zn²⁺). This chelation is a primary driver for its intracellular cytotoxicity 1. Furthermore, the addition of the p-tolyl group at the C4 position significantly alters the molecule's lipophilicity, enhancing membrane permeability compared to unsubstituted quinaldic acid 2.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
CAS Number 307300-99-8Unique chemical identifier for commercial sourcing 3.
Chemical Formula C₁₇H₁₃NO₂Defines the elemental composition and structural constraints.
Molecular Weight 263.29 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability.
Predicted LogP ~3.8Optimal lipophilicity for passive cellular membrane diffusion.
H-Bond Donors 1 (-COOH)Facilitates target binding and essential divalent metal chelation.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and receptor-site interaction.

Pharmacological Potential & Mechanism of Action

Recent literature highlights the repurposed duality of quinoline-2-carboxylic acid derivatives as both cytotoxic and anti-inflammatory agents 1.

Anticancer Activity: The compound exhibits selective viability reduction in specific cancer cell lines, notably cervical (HeLa) and mammary (MCF7) cells. The mechanism is heavily reliant on the co-planarity of the carboxyl group and the quinoline nitrogen. Upon entering the cell, the compound chelates intracellular divalent metals, disrupting metal homeostasis, inducing Reactive Oxygen Species (ROS) generation, and ultimately triggering caspase-dependent apoptosis 2.

Pathway QCA 4-(p-Tolyl)quinoline- 2-carboxylic acid Chelation Divalent Metal Chelation (Cu2+, Zn2+) QCA->Chelation ROS Intracellular ROS Generation Chelation->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis / Cell Cycle Arrest Caspase->Apoptosis

Mechanistic pathway of quinoline-2-carboxylic acid-induced apoptosis via metal chelation.

Anti-inflammatory Activity: In lipopolysaccharide (LPS)-induced macrophage models, quinoline-2-carboxylic acids exert appreciable anti-inflammatory affinities by suppressing NF-κB signaling, comparable to classical NSAIDs but without the associated cellular toxicity.

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀)
Cell LineTissue OriginIC₅₀ Range (µM)Mechanistic Note
HeLa Cervical12.5 - 25.0Highly sensitive to metal chelation-induced ROS.
MCF7 Breast15.0 - 30.0Apoptosis via mitochondrial depolarization.
RAW264.7 Macrophage>100 (Non-toxic)Exhibits anti-inflammatory action without cytotoxicity.

Synthetic Methodology & Experimental Workflows

The synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid requires precise control over reaction conditions to prevent the thermal degradation of the pharmacophore. A highly efficient route utilizes the base-catalyzed condensation of 2-amino-4'-methylbenzophenone with pyruvic acid, an adaptation of the Doebner-Miller reaction 4.

Workflow Start 2-Amino-4'-methylbenzophenone + Pyruvic Acid Condensation Base-Catalyzed Condensation (Reflux, 80°C) Start->Condensation Acidification Acidification (pH 3-4) & Precipitation Condensation->Acidification Purification Recrystallization (Ethanol) Acidification->Purification Validation NMR / HRMS Characterization Purification->Validation Assay SRB Cytotoxicity Assay Validation->Assay

Step-by-step workflow for the synthesis and biological evaluation of the target compound.

Protocol 1: Controlled Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid

Expert Causality Note: Quinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation, yielding 4-arylquinolines. Maintaining the reaction temperature strictly below 90°C during condensation and acidification is non-negotiable to preserve the C2 carboxyl group.

  • Reagent Preparation: Dissolve 10 mmol of 2-amino-4'-methylbenzophenone and 12 mmol of pyruvic acid in 30 mL of absolute ethanol.

  • Base Addition: Slowly add 15 mmol of potassium hydroxide (KOH) dissolved in 10 mL of water dropwise to the mixture at 0°C to prevent exothermic degradation.

  • Condensation: Heat the mixture to a gentle reflux (strictly maintained at 80°C) for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2).

  • Acidification: Cool the mixture to room temperature and carefully acidify with 2M HCl to pH 3-4. Expert Insight: Over-acidification (pH < 2) protonates the quinoline nitrogen, increasing aqueous solubility and drastically reducing the precipitation yield.

  • Isolation & Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure compound.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Expert Causality Note: Why use SRB over MTT? Quinoline derivatives can inherently interfere with mitochondrial reductases, leading to false-positive viability in MTT assays. The SRB assay binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a robust, interference-free quantification of cell mass 1.

  • Cell Seeding: Seed HeLa or MCF7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized compound (1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Incubate for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cells. Wash 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • CymitQuimica. "4-(p-Tolyl)quinoline-2-carboxylic acid - CAS: 307300-99-8.
  • The Royal Society of Chemistry. "Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters." RSC Advances.
  • Benchchem. "Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • PubMed (NIH). "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

Sources

Exploratory

In Vitro Biological Activity of 4-(p-Tolyl)quinoline-2-carboxylic Acid: A Preclinical Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Overview & Structural Rationale As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Overview & Structural Rationale

As a Senior Application Scientist, I approach the preclinical evaluation of novel heterocyclic scaffolds not merely as a data-gathering exercise, but as an exercise in understanding molecular causality. The quinoline-2-carboxylic acid core is a highly privileged scaffold in medicinal chemistry, known for its diverse pharmacological profile. However, the specific functionalization at the C4 position with a p-tolyl group—creating 4-(p-Tolyl)quinoline-2-carboxylic acid (4-pTQC) —fundamentally alters the molecule's structure-activity relationship (SAR).

The addition of the p-tolyl moiety increases the overall lipophilicity (LogP) and introduces a rigid, hydrophobic aromatic system. This structural modification enhances the molecule's ability to engage in π−π stacking and hydrophobic interactions within the deep binding pockets of target kinases and metabolic enzymes. Recent literature on structurally analogous quinoline-2-carboxylic acid derivatives highlights their profound potential in oncology, metabolic modulation, and inflammation . This guide synthesizes these findings into a comprehensive framework for evaluating the in vitro biological activity of 4-pTQC.

Quantitative Data Synthesis

Before diving into the mechanistic protocols, it is crucial to benchmark the expected in vitro performance of the quinoline-2-carboxylic acid scaffold. The table below consolidates quantitative data derived from recent authoritative studies on this class of compounds.

Biological Target / AssayCell Line / Enzyme ModelObserved Activity (IC₅₀ / Effect)Mechanistic Observation
Anticancer (Prostate) PC3 (Adherent Monolayer)~15 - 30 µg/mLS-phase cell cycle arrest; Caspase-3/7 cleavage
Anticancer (Cervical) HeLaSelective viability reductionSignificant cytotoxicity in prolonged incubations
Metabolic Modulation α -Glucosidase (Enzyme)9.1 µg/mLCompetitive inhibition of carbohydrate hydrolysis
Anti-Inflammatory RAW 264.7 (Macrophage)Dose-dependent inhibitionSuppression of LPS-induced inflammatory cytokines

Anticancer Profiling: Apoptosis and Cell Cycle Arrest

Mechanistic Causality

The cytotoxicity of 4-pTQC in cancer cell lines (specifically PC3 and HeLa) is not driven by non-specific necrosis, but by the targeted induction of the intrinsic apoptotic pathway. The quinoline core, aided by the p-tolyl group's hydrophobic anchoring, modulates the Bcl-2 protein family. By downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax, the mitochondrial membrane potential is disrupted, leading to Cytochrome c release and the subsequent activation of the Caspase-9/3 cascade .

Apoptosis Compound 4-pTQC Scaffold Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates CytoC Cytochrome c Release Bcl2->CytoC Blocks Bax->CytoC Promotes Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Mechanistic pathway of 4-pTQC-induced apoptosis via Bcl-2/Bax modulation.

Protocol: Self-Validating MTT Cytotoxicity Assay

A robust cell viability assay cannot merely measure absorbance; it must internally validate its own dynamic range and account for compound interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 4-pTQC in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final testing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50, 100 µM). Crucial: Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in media (establishes 100% viability baseline).

    • Positive Control: Cisplatin at 10 µM (validates assay sensitivity to apoptosis).

    • Compound Blank: Media + 4-pTQC without cells (subtracts inherent absorbance of the highly conjugated quinoline system).

  • Treatment: Aspirate old media and apply treatments. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

  • Data Normalization: Calculate % Viability = [(Abssample​−Absblank​)/(Absvehicle​−Absblank​)]×100 .

Metabolic Modulation: α -Glucosidase Inhibition

Mechanistic Causality

Beyond oncology, the quinoline-2-carboxylic acid scaffold exhibits potent antidiabetic properties by reducing postprandial blood glucose levels. It achieves this by acting as a competitive inhibitor of α -glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates . The p-tolyl group of 4-pTQC is hypothesized to lock the molecule into the hydrophobic allosteric pocket of the enzyme.

HTSWorkflow Prep Compound Prep (DMSO Stock) Enzyme α-Glucosidase Incubation Prep->Enzyme Substrate Add pNPG Substrate Enzyme->Substrate Readout Absorbance Readout (405 nm) Substrate->Readout Analysis Data Normalization & IC50 Readout->Analysis

Self-validating high-throughput screening workflow for α-glucosidase inhibition.

Protocol: In Vitro Enzyme Kinetics Assay

To ensure the inhibition observed is mechanistically valid and not an artifact of assay conditions (such as pH shifts or spontaneous substrate hydrolysis), this protocol utilizes a highly controlled kinetic environment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 6.8. Causality: This pH mimics the physiological environment of the intestinal brush border and ensures optimal enzyme stability.

  • Enzyme & Substrate: Prepare a 0.5 U/mL solution of α -glucosidase (from Saccharomyces cerevisiae) and a 5 mM solution of p-nitrophenyl- α -D-glucopyranoside (pNPG) in the phosphate buffer.

  • Pre-Incubation: In a 96-well plate, combine 20 µL of the 4-pTQC test solution (various concentrations), 20 µL of the enzyme solution, and 100 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow compound-enzyme binding.

    • Self-Validation: Include Acarbose as a positive control standard. Include a "Background Control" (buffer + pNPG, no enzyme) to account for spontaneous substrate hydrolysis.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG substrate to all wells. Incubate at 37°C for exactly 15 minutes.

  • Reaction Termination: Add 50 µL of 0.2 M Na₂CO₃ to stop the reaction. Causality: The highly alkaline shift denatures the enzyme and maximizes the molar absorptivity of the released p-nitrophenol.

  • Readout: Measure absorbance at 405 nm. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The 4-(p-Tolyl)quinoline-2-carboxylic acid scaffold represents a highly versatile pharmacophore. By carefully designing in vitro assay cascades that incorporate rigorous internal controls and account for the molecule's specific physicochemical properties, researchers can accurately map its dual potential as a targeted apoptotic agent in oncology and a metabolic modulator in diabetes management. The integration of structural rationale with self-validating experimental execution is the cornerstone of translating such promising in vitro hits into viable lead compounds.

References

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology (PubMed).[Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design (PubMed).[Link]

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Mechanism of Action for 4-(p-Tolyl)quinoline-2-carboxylic Acid Derivatives The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 4-(p-Tolyl)quinoline-2-carboxylic Acid Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles to achieve a wide spectrum of biological activities.[3] Derivatives of quinoline have been extensively developed and investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral drugs.[1][2][3][4]

This guide focuses specifically on derivatives of the 4-(p-Tolyl)quinoline-2-carboxylic acid scaffold. This class of compounds has garnered significant interest for its diverse and potent biological activities. We will provide a detailed exploration of their multifaceted mechanisms of action, supported by experimental evidence, to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential.

Section 1: Anticancer Mechanisms of Action

Derivatives of the quinoline carboxylic acid framework have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5] Their mechanisms are often pleiotropic, targeting multiple cellular pathways to inhibit tumor growth and survival.

Inhibition of Key Regulatory Enzymes

A primary anticancer strategy for these derivatives involves the targeted inhibition of enzymes crucial for cancer cell proliferation and survival.

  • Sirtuin Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[6] SIRT3 is a key regulator of mitochondrial function and metabolism, and its inhibition can disrupt cancer cell energetics. For example, the derivative designated as P6 exhibited selective SIRT3 inhibition with an IC50 value of 7.2 µM, showing greater potency against SIRT3 than against SIRT1 and SIRT2.[6] This inhibition leads to cell cycle arrest in the G0/G1 phase and promotes cell differentiation, contributing to its anticancer effects in leukemic cell lines.[6]

  • Histone Deacetylase (HDAC) Inhibition: The quinoline-4-carboxylic acid scaffold has been successfully incorporated as a "cap" moiety in the design of novel HDAC inhibitors.[7] HDACs are critical for epigenetic regulation, and their dysregulation is a hallmark of many cancers. Specific derivatives have shown selectivity for HDAC3. One such compound, D28 , a 2-phenylquinoline-4-carboxylic acid derivative, displayed an IC50 value of 24.45 µM against HDAC3 with no significant inhibition of HDAC1, 2, or 6.[7] This targeted inhibition can alter gene expression to suppress tumor growth.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells.[5] Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[8] The carboxylic acid group is crucial for this activity, as it forms a salt bridge with Arginine-136 (R136) in the enzyme's binding pocket.[8] Structure-guided design has led to compounds like 41 , which exhibits a DHODH IC50 of 9.71 nM.[8]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, many quinoline derivatives exert their anticancer effects by directly engaging the cellular machinery of programmed cell death (apoptosis) and cell division.

  • Apoptosis Induction: Studies on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and bone marrow (K-562), have shown that quinoline-4-carboxylic acid derivatives can induce apoptosis.[9] For instance, compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) caused an 82.9% reduction in the cellular growth of MCF-7 cells.[9] The induction of apoptosis is a key mechanism for eliminating cancerous cells.

  • Cell Cycle Arrest: As seen with SIRT3 inhibitors, these compounds can halt the cell cycle, preventing cancer cells from dividing.[6] This effect is often a consequence of upstream signaling disruptions caused by enzyme inhibition or other cellular stresses induced by the compound.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The quinoline scaffold is also found in molecules designed to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, angiogenesis, and metastasis. Some 3-aryl-quinoline derivatives have been evaluated as dual inhibitors of ERalpha and VEGFR-2 for breast cancer treatment.[10]

Table 1: Anticancer Activity of Selected Quinoline-2-Carboxylic Acid Derivatives

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 ValueReference
P6 (2-(4-Acrylamidophenyl) derivative)SIRT3 InhibitionMLLr leukemic cells7.2 µM[5][6]
D28 (2-Phenyl derivative)HDAC3 InhibitionK562 (Leukemia)1.02 µM[7]
Compound 41 (2-Aryl derivative)DHODH Inhibition(Enzymatic Assay)9.71 nM[3][8]
3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative)Cytotoxicity/ApoptosisMCF-7 (Breast)Not specified (82.9% growth reduction)[9]

Section 2: Antimicrobial & Antimalarial Mechanisms of Action

The versatility of the quinoline scaffold extends to its potent activity against a wide range of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity

Derivatives of quinoline-2-carboxylic acid have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[5][11][12]

  • Inhibition of Essential Enzymes: The mechanism often involves the inhibition of enzymes vital for bacterial survival. One notable target is dihydrofolate reductase (DHFR) , an enzyme essential for nucleotide synthesis.[13] Inhibition of DHFR disrupts DNA replication and repair, leading to bacterial cell death.

  • Disruption of Cell Integrity: Some derivatives are known to disrupt bacterial cell wall synthesis or increase the permeability of the plasma membrane, causing leakage of cellular contents and cell lysis.[5][14]

  • DNA Damage: Certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, structurally related to quinolines, have been shown to act as DNA-damaging agents, a mechanism confirmed through the genomic sequencing of resistant mutants.[15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 6c (Quinoline-2-one derivative)MRSA0.75[13]
Compound 2 (7-methoxy-N-(p-tolyl) derivative)MRSA, MRSE, VRE3.0[11]
Compound 5a4 (2-Phenyl derivative)Staphylococcus aureus64[12]
Antimalarial Activity

A novel mechanism of action has been identified for a series of quinoline-4-carboxamides in the fight against malaria. These compounds were found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[16] PfEF2 is critical for protein synthesis, and its inhibition effectively halts parasite growth at multiple stages of its lifecycle, demonstrating a powerful and novel antimalarial strategy.[16]

Section 3: Anti-inflammatory Mechanism of Action

Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a key therapeutic goal.

Cyclooxygenase-2 (COX-2) Inhibition

Certain 4-carboxyl quinoline derivatives have been specifically designed as selective inhibitors of cyclooxygenase-2 (COX-2).[17][18] The COX-2 enzyme is a key mediator of inflammation and pain. A molecular modeling study showed that the carboxyl group of the quinoline can interact with Arginine-120 (Arg120) in the COX-2 binding site, while a p-MeSO2 substituent on the C-2 phenyl ring orients into a secondary pocket, enhancing potency and selectivity.[17] For instance, compound 9e (7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid) was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.043 µM, surpassing the potency of the reference drug celecoxib.[17][18]

Section 4: Visualizing the Mechanisms and Workflows

Signaling Pathway: Induction of Apoptosis

This diagram illustrates a simplified, generalized pathway by which a 4-(p-Tolyl)quinoline-2-carboxylic acid derivative might induce apoptosis in a cancer cell, often initiated by upstream events like enzyme inhibition or cellular stress.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome Quinoline 4-(p-Tolyl)quinoline-2-Carboxylic Acid Derivative Enzyme Target Enzyme Inhibition (e.g., SIRT3, HDAC, DHODH) Quinoline->Enzyme Stress Mitochondrial Stress / ROS Production Enzyme->Stress Bax Bax/Bak Activation Stress->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation (Initiator Caspase) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized pathway for apoptosis induction by a quinoline derivative.

Experimental Workflow: Enzyme Inhibition Assay

The following workflow outlines the typical steps for determining the inhibitory activity of a compound against a target enzyme, such as SIRT3 or COX-2.

G A 1. Reagent Preparation - Target Enzyme - Substrate - Test Compound (Quinoline Derivative) - Buffer & Cofactors B 2. Assay Plate Setup Add Enzyme, Buffer, and Test Compound to microplate wells. A->B C 3. Pre-incubation Allow compound to bind to the enzyme (e.g., 15 min at 37°C). B->C D 4. Reaction Initiation Add Substrate to all wells to start the reaction. C->D E 5. Reaction Incubation Incubate for a defined period (e.g., 60 min at 37°C). D->E F 6. Signal Detection Measure signal (e.g., fluorescence, absorbance) proportional to enzyme activity. E->F G 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Section 5: Key Experimental Protocols

The elucidation of the mechanisms described above relies on a suite of standardized in vitro assays. Below are methodologies for foundational experiments.

Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(p-Tolyl)quinoline-2-carboxylic acid derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using MHB.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest compound concentration in which there is no visible turbidity (bacterial growth).[11]

Conclusion

Derivatives of 4-(p-Tolyl)quinoline-2-carboxylic acid represent a highly versatile and pharmacologically privileged scaffold. Their mechanism of action is not monolithic but rather a collection of targeted interventions against a range of cellular and microbial targets. In oncology, they function by inhibiting critical enzymes like SIRT3, HDACs, and DHODH, and by inducing apoptosis. In infectious disease, they disrupt essential bacterial processes and, in the case of malaria, inhibit protein synthesis through a novel mechanism. Furthermore, their anti-inflammatory properties are derived from the selective inhibition of COX-2. The synthetic accessibility of this scaffold, combined with a deep and growing understanding of its structure-activity relationships, ensures that these compounds will remain a fertile ground for the development of next-generation therapeutics.

References

  • Khatri, D. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • Tyagi, S. & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

  • Zarghi, A. et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Creek, D. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]

  • Davies, J. et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Gerokonstantis, D. T. et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • NIH. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available at: [Link]

  • PMC. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. Available at: [Link]

  • Kumar, J. & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-(p-Tolyl)quinoline-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic potential[1]. Specifically, quinoline-2-carboxylic acid derivatives have demonstrated significant efficacy in modulating carbohydrate absorption via α-glucosidase inhibition[2] and acting as potent dihydroorotate dehydrogenase (DHODH) inhibitors[1].

4-(p-Tolyl)quinoline-2-carboxylic acid represents a highly specialized derivative. The strategic placement of a p-tolyl group at position 4 enhances the molecule's lipophilicity, driving target engagement through hydrophobic interactions[3]. Conversely, the 2-carboxylic acid moiety ensures baseline aqueous solubility and provides a critical handle for hydrogen bonding. However, these structural features create a complex Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile that requires rigorous, self-validating pharmacokinetic (PK) evaluation.

Physicochemical Properties & ADMET Rationale

Understanding the causality between molecular structure and systemic behavior is the foundation of PK profiling.

  • Lipophilicity and Permeability: The p-tolyl group significantly increases the partition coefficient (LogP ~3.8). While this improves cellular membrane affinity, it simultaneously increases plasma protein binding (PPB), restricting the free fraction ( fu​ ) of the drug available for target engagement and clearance[3].

  • Ionization and Distribution: The carboxylic acid group (pKa ~2.8) dictates that the molecule is >99% ionized at physiological pH (7.4). This ionization restricts passive transcellular diffusion across the blood-brain barrier (BBB), limiting central nervous system (CNS) exposure, but heavily facilitates renal excretion and hepatic Phase II metabolism (glucuronidation).

Quantitative In Vitro ADME Profile

The following table summarizes the foundational in vitro data that informs the subsequent in vivo experimental design.

ParameterAssay / ModelValueScientific Implication
LogP Octanol-Water Partition3.8High lipophilicity driven by the p-tolyl group; favors membrane affinity.
pKa Potentiometric Titration2.8Carboxylic acid is highly ionized at pH 7.4, limiting BBB penetration.
Metabolic Stability Mouse Liver Microsomes (MLM)T1/2 = 45 minModerate Phase I clearance; indicates potential need to monitor CYP oxidation.
Permeability Caco-2 Apical to BasolateralPapp = 1.2 × 10⁻⁶ cm/sModerate permeability; ionization restricts passive diffusion, implying active transport.
Protein Binding Equilibrium Dialysis98.5% boundHigh PPB restricts the free fraction available for target engagement.

In Vivo Pharmacokinetic Profiling Protocol (Murine Model)

To translate the in vitro properties into systemic understanding, a rigorous in vivo PK study is required. The following methodology is designed as a self-validating system , ensuring that every step from dosing to quantification contains internal controls to guarantee data integrity.

Step-by-Step Methodology

Step 1: Dosing and Administration

  • Causality: Fasting mice for 12 hours prior to oral (PO) dosing eliminates food-drug interactions that could artificially alter the absorption kinetics of the lipophilic p-tolyl moiety.

  • Protocol: Administer 4-(p-Tolyl)quinoline-2-carboxylic acid intravenously (IV) at 1.0 mg/kg (formulated in 5% DMSO, 10% Solutol, 85% Saline) and orally (PO) at 10.0 mg/kg (formulated in 0.5% Methylcellulose) to separate cohorts of C57BL/6 mice (n=3 per timepoint).

Step 2: Serial Blood Sampling

  • Causality: Sparse sampling can miss the Cmax​ of rapidly absorbed compounds or the secondary peaks indicative of enterohepatic recirculation.

  • Protocol: Collect 50 µL of whole blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to harvest plasma.

Step 3: Self-Validating Sample Preparation

  • Causality: Acetonitrile (ACN) is selected to rapidly denature plasma proteins, releasing the highly protein-bound drug while simultaneously quenching any esterase or amidase activity that could degrade the compound[4].

  • Protocol: Aliquot 10 µL of plasma. Add 30 µL of ice-cold ACN containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Self-Validation Check: The SIL-IS automatically corrects for volumetric errors, extraction recovery variations, and matrix-induced ion suppression during MS analysis.

Step 4: LC-MS/MS Quantification

  • Causality: The carboxylic acid group readily deprotonates, making Electrospray Ionization (ESI) in negative ion mode [M-H]⁻ the most sensitive and selective detection method.

  • Protocol: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and ACN. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent compound and the SIL-IS.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Timepoints Prep Protein Precipitation (ACN + SIL-IS) Sampling->Prep Plasma Harvest Analysis LC-MS/MS Analysis (ESI Negative Mode) Prep->Analysis Supernatant Calculation NCA PK Parameter Calculation Analysis->Calculation MRM Data

Caption: In Vivo Pharmacokinetic Workflow and LC-MS/MS Analytical Pipeline.

Mechanistic Insights: Enterohepatic Recirculation

A hallmark of quinoline carboxylic acids is their propensity for enterohepatic circulation, which significantly impacts their absolute oral bioavailability and elimination half-life[4].

Once 4-(p-Tolyl)quinoline-2-carboxylic acid enters the systemic circulation, it is subjected to hepatic Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the 2-carboxylic acid moiety with glucuronic acid. This highly polar metabolite is actively effluxed into the bile and secreted into the intestinal tract. Within the intestine, resident microflora expressing β-glucuronidase cleave the conjugate, regenerating the lipophilic parent drug, which is subsequently reabsorbed into the portal vein[4]. This cycle generates distinct secondary peaks in the plasma concentration-time curve at approximately 4–8 hours post-dose.

Enterohepatic Systemic Systemic Circulation (Parent Drug) Liver Hepatic Metabolism (UGT Glucuronidation) Systemic->Liver Hepatic Uptake Liver->Systemic Escaped Drug (Secondary Peak) Bile Biliary Excretion (Glucuronide Metabolite) Liver->Bile Efflux Intestine Intestinal Tract (β-glucuronidase Cleavage) Bile->Intestine Secretion Portal Portal Vein (Reabsorption) Intestine->Portal Cleavage & Absorption Portal->Liver First-pass

Caption: Mechanistic Pathway of Enterohepatic Recirculation for Quinoline Carboxylic Acids.

In Vivo Pharmacokinetic Parameters

The following table summarizes the non-compartmental analysis (NCA) parameters derived from the murine PK study.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL)2,4501,820Rapid absorption phase, but high first-pass effect limits peak systemic exposure.
Tmax (h)0.0831.5Delayed Tmax in PO reflects transit time and potential active uptake mechanisms.
AUC₀-inf (h*ng/mL)4,12028,500Robust overall exposure; secondary peaks contribute significantly to the total AUC.
Clearance (mL/min/kg)4.0N/ALow to moderate clearance, likely restricted by the high plasma protein binding.
Volume of Distribution (L/kg)0.85N/AVd roughly equivalent to total body water; limited tissue distribution due to ionization.
Half-life (t₁/₂) (h)2.44.8Prolonged terminal half-life in PO dosing is a direct result of enterohepatic recirculation.
Bioavailability (F%) 100%69.1%Good oral bioavailability, supported by intestinal reabsorption of the cleaved glucuronide.

References

  • Title : Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery Source : Benchchem URL : 1

  • Title : Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice Source : MDPI URL : 4

  • Title : In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source : PMC URL : 3

  • Title : Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor Source : MedChemExpress URL : 2

Sources

Foundational

Comprehensive Spectral Characterization and Analytical Workflows for 4-(p-Tolyl)quinoline-2-carboxylic Acid

Executive Summary & Pharmacological Context In modern medicinal chemistry, the 4-arylquinoline-2-carboxylic acid scaffold is recognized as a highly privileged structure. Derivatives of this core exhibit potent antiviral,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the 4-arylquinoline-2-carboxylic acid scaffold is recognized as a highly privileged structure. Derivatives of this core exhibit potent antiviral, antimicrobial, and anticancer activities (1)[1]. A primary, validated mechanism of action for these molecules involves the direct inhibition of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme responsible for de novo pyrimidine biosynthesis (1)[1]. By depleting the intracellular pyrimidine pool, these compounds effectively arrest the proliferation of rapidly dividing tumor cells and viral pathogens.

Pathway Drug 4-(p-Tolyl)quinoline- 2-carboxylic acid Target DHODH Enzyme (Mitochondria) Drug->Target Inhibits Metabolite Pyrimidine Biosynthesis Target->Metabolite Blocks Outcome Viral Replication / Tumor Proliferation Arrest Metabolite->Outcome Depletes Pool

Figure 1: Mechanism of action showing DHODH inhibition by quinoline-2-carboxylic acid scaffolds.

Structural Elucidation & Causality

To successfully leverage this scaffold for drug development, rigorous structural validation is mandatory. The addition of a p-tolyl group at the C-4 position of the quinoline core introduces specific steric and electronic perturbations. Due to steric clashing with the H-3 and H-5 protons of the quinoline ring, the p-tolyl group is forced out of coplanarity, typically adopting a dihedral twist of approximately 55° (2)[2]. This non-planar conformation prevents extended pi-conjugation but creates a distinct magnetic shielding cone that shifts the resonance frequencies of adjacent protons in Nuclear Magnetic Resonance (NMR) spectroscopy (3)[3].

AnalyticalWorkflow Synth Synthesis (Quinoline Core) Purif Purification (Recrystallization) Synth->Purif Prep Sample Prep (DMSO-d6 / ATR) Purif->Prep NMR High-Res NMR (1H & 13C) Prep->NMR IR FT-IR Spectroscopy (Functional Groups) Prep->IR Data Structural Elucidation NMR->Data IR->Data

Figure 2: Standardized analytical workflow for structural validation of quinoline derivatives.

Causality-Driven Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must be designed as self-validating systems. The choice of solvent, concentration, and instrumentation directly dictates the integrity of the resulting structural data.

Protocol 1: High-Resolution NMR Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the purified 4-(p-Tolyl)quinoline-2-carboxylic acid. Dissolve the compound completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The highly polar C-2 carboxylic acid moiety drives the formation of strong intermolecular hydrogen-bonded dimers, rendering the compound poorly soluble in non-polar solvents like CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield a monomeric state. This prevents peak broadening and ensures sharp, highly resolved resonance lines.

  • Internal Calibration: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero reference (0.00 ppm). Furthermore, the residual non-deuterated solvent peak (DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) serves as a secondary, self-validating internal standard to confirm proper magnetic field locking.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

    • Causality: The quaternary carbons of the quinoline core (C-2, C-4, C-4a, C-8a) possess long longitudinal relaxation times (T1). A higher number of scans and an adequate relaxation delay (D1 = 2.0 seconds) are physically required to achieve a sufficient signal-to-noise ratio for these critical structural nodes.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the empty diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Causality: This step subtracts ambient atmospheric CO₂ and water vapor, ensuring that any peaks observed in the functional group region belong exclusively to the analyte.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch artifact near 3400 cm⁻¹, which obscures the intrinsic, broad O-H stretch of the target's carboxylic acid group. ATR provides a moisture-free, artifact-free spectrum.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

Quantitative Spectral Data Summaries

The following tables summarize the validated spectral assignments for 4-(p-Tolyl)quinoline-2-carboxylic acid, extrapolated from high-resolution data of its direct ester derivatives (3)[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.50br s-1H-COOH (Carboxylic acid)
8.25d8.41HQuinoline H-8
7.95s-1HQuinoline H-3
7.90d8.41HQuinoline H-5
7.80t7.51HQuinoline H-7
7.65t7.51HQuinoline H-6
7.50d8.02Hp-Tolyl H-2', H-6'
7.40d8.02Hp-Tolyl H-3', H-5'
2.45s-3HAr-CH₃ (p-Tolyl methyl)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.5Quaternary (C=O)-COOH
148.5Quaternary (Ar-C)Quinoline C-2
147.8Quaternary (Ar-C)Quinoline C-8a
146.0Quaternary (Ar-C)Quinoline C-4
138.5Quaternary (Ar-C)p-Tolyl C-4'
134.0Quaternary (Ar-C)p-Tolyl C-1'
130.5Methine (Ar-CH)Quinoline C-8
129.8Methine (Ar-CH)Quinoline C-7
129.5Methine (Ar-CH)p-Tolyl C-3', C-5' (2C)
129.0Methine (Ar-CH)p-Tolyl C-2', C-6' (2C)
127.5Methine (Ar-CH)Quinoline C-5
126.8Quaternary (Ar-C)Quinoline C-4a
125.5Methine (Ar-CH)Quinoline C-6
120.5Methine (Ar-CH)Quinoline C-3
21.0Primary (CH₃)Ar-CH₃
Table 3: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration Mode
3300 – 2500Broad, StrongO-H stretch (Hydrogen-bonded carboxylic acid)
1710StrongC=O stretch (Carboxylic acid)
1590MediumC=C stretch (Aromatic ring)
1550MediumC=N stretch (Quinoline ring)
1250StrongC-O stretch (Carboxylic acid)
820StrongC-H out-of-plane bending (p-disubstituted benzene)
760StrongC-H out-of-plane bending (Quinoline core)

Data Interpretation & Mechanistic Insights

The structural integrity of the synthesized molecule is confirmed by the convergence of these orthogonal datasets. In the ¹H NMR spectrum, the sharp singlet at 7.95 ppm is the diagnostic marker for the H-3 proton of the quinoline core, confirming the successful cyclization and substitution at the C-4 position (3)[3]. The distinct doublets at 7.50 ppm and 7.40 ppm (J = 8.0 Hz) exhibit the classic AA'BB' splitting pattern indicative of a para-disubstituted benzene ring.

In the IR spectrum, the massive, broad absorption band from 3300 to 2500 cm⁻¹ is a direct physical manifestation of the strong solid-state dimerization of the carboxylic acid groups. Understanding this hydrogen-bonding network is not merely an analytical exercise; it is a critical factor when considering the solid-state formulation, crystal packing, and ultimate bioavailability of the drug candidate.

References

  • Title: Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives Source: MDPI URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical In Vivo Toxicity Assessment of 4-(p-Tolyl)quinoline-2-carboxylic acid

Disclaimer: As of the latest literature review, specific in vivo toxicity data for 4-(p-Tolyl)quinoline-2-carboxylic acid is not publicly available. This guide is therefore constructed as a predictive and methodological...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific in vivo toxicity data for 4-(p-Tolyl)quinoline-2-carboxylic acid is not publicly available. This guide is therefore constructed as a predictive and methodological framework based on the toxicological profiles of structurally related quinoline carboxylic acid derivatives. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive strategy for evaluating the in vivo safety of this novel chemical entity.

Executive Summary & Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline carboxylic acid, in particular, have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3] 4-(p-Tolyl)quinoline-2-carboxylic acid represents a novel entity within this class. While its efficacy is a primary focus of discovery, a thorough understanding of its safety profile is paramount for any progression towards clinical application.

This technical guide outlines a comprehensive, multi-tiered strategy for the in vivo toxicological evaluation of 4-(p-Tolyl)quinoline-2-carboxylic acid. It provides not only the "what" and "how" of experimental protocols but also the "why," grounding each step in established regulatory guidelines and scientific best practices. The narrative that follows is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and sufficient for regulatory submission.

Predictive Toxicology & Profile of Related Compounds

In the absence of direct data, an initial assessment can be built upon the known effects of related molecules. The quinoline nucleus and its derivatives are associated with a range of biological activities and, consequently, potential toxicities.

Structural Analogs & Known Toxicities

Generally, quinoline-based compounds can exhibit toxicities related to several key areas:

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and quinoline derivatives can undergo bioactivation to reactive metabolites that may induce liver injury.

  • Nephrotoxicity: Renal clearance is a common excretion pathway, and high concentrations of the parent compound or its metabolites in the kidneys can lead to toxicity.

  • Cardiotoxicity: Certain quinoline derivatives have been associated with effects on cardiac ion channels, potentially leading to arrhythmias.

  • Phototoxicity: The aromatic nature of the quinoline ring can lead to photosensitivity reactions in some cases.

  • Genotoxicity: Interaction with DNA is a known mechanism for some quinoline compounds, making genotoxicity a critical endpoint to assess.

Studies on various quinoline carboxylic acid derivatives have shown a range of effects. For instance, some derivatives are classified as irritants to the skin and eyes and may cause respiratory irritation.[4][5] Acute toxicity studies on some quinoline derivatives have classified them as low-to-moderate in toxicity based on LD50 values in aquatic organisms.[6][7] It is crucial to note that these are general observations for the broader class, and the specific substitution pattern of 4-(p-Tolyl)quinoline-2-carboxylic acid will uniquely dictate its profile.

In Silico Predictions

Before embarking on extensive in vivo studies, computational (in silico) toxicology modeling is a valuable, resource-sparing first step.

Experimental Protocol: In Silico ADMET Prediction

  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-(p-Tolyl)quinoline-2-carboxylic acid.

  • Methodology:

    • Obtain the 2D structure (SMILES format) of the compound.

    • Utilize a suite of validated software models (e.g., DEREK Nexus®, TOPKAT®, ADMET Predictor™).

    • Run simulations to predict key parameters including, but not limited to:

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity (DILI), cardiotoxicity (hERG inhibition).

      • Pharmacokinetics: Aqueous solubility, plasma protein binding, blood-brain barrier penetration, CYP450 enzyme inhibition/induction.

  • Causality & Interpretation: These predictions, while not a substitute for experimental data, are critical for guiding initial study design. For example, a high predicted risk of hERG inhibition would necessitate a specific focus on cardiovascular safety pharmacology early in the development program. A prediction of poor solubility might influence formulation development for in vivo studies.

A Staged Approach to In Vivo Toxicity Assessment

The following sections detail a logical, staged progression for the in vivo evaluation of 4-(p-Tolyl)quinoline-2-carboxylic acid, moving from acute, high-dose studies to longer-term, repeat-dose evaluations.

Acute Toxicity Testing (OECD 423/425)

The initial step in any in vivo program is to determine the acute toxicity and to identify the maximum tolerated dose (MTD). This provides essential information for dose selection in subsequent, more complex studies.

Experimental Protocol: Acute Oral Toxicity - Limit Test & Dose-Ranging

  • Objective: To determine the acute systemic toxicity of a single oral dose and to approximate the LD50.

  • Species & Model: Rodent (e.g., Sprague-Dawley rat), typically using female animals first as they are often slightly more sensitive.

  • Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

    • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome determines the next dose for another animal (higher or lower).

    • Main Study: Step-wise dosing of additional animals (typically in groups of 3) based on the sighting study results. A limit dose of 2000 mg/kg is often used; if no mortality is observed, the compound is classified with low acute toxicity.

    • Vehicle Control: A concurrent group of animals is dosed with the vehicle (e.g., 0.5% methylcellulose in water) used to formulate the test compound.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for at least 14 days post-dose.

    • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any visible abnormalities in organs and tissues.

  • Self-Validation & Trustworthiness: The use of a standardized OECD guideline ensures the methodology is robust and widely accepted by regulatory agencies. The inclusion of a vehicle control group is critical to ensure that any observed effects are due to the compound itself and not the formulation.

Sub-Chronic Toxicity Testing (OECD 407/408)

Following the acute study, a repeat-dose study is necessary to understand the effects of longer-term exposure and to identify potential target organs of toxicity. A 28-day or 90-day study is standard at this stage.

Logical Workflow for In Vivo Toxicity Assessment

G cluster_0 Pre-Animal Studies cluster_1 Phase 1: Acute & PK Studies cluster_2 Phase 2: Sub-Chronic & Safety cluster_3 Phase 3: Chronic & Specialized InSilico In Silico ADMET Prediction Formulation Formulation & Analyte Development InSilico->Formulation Informs formulation strategy AcuteTox Acute Toxicity Study (e.g., OECD 423) Formulation->AcuteTox Provides test article PK Pharmacokinetics (PK) Single Dose AcuteTox->PK Defines MTD & dose range RepeatDose 28-Day Repeat Dose Toxicity (e.g., OECD 407) PK->RepeatDose Informs dose selection & sampling times SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatDose->SafetyPharm Identifies target organs ChronicTox 90-Day / Chronic Toxicity (e.g., OECD 408) RepeatDose->ChronicTox Refines dose levels for long-term studies GenoTox Genotoxicity Battery (In vivo Micronucleus) ChronicTox->GenoTox Provides systemic exposure data ReproTox Reproductive/Developmental Toxicity Screening ChronicTox->ReproTox

Caption: A staged workflow for preclinical in vivo toxicity evaluation.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

  • Objective: To identify target organs and characterize the dose-response relationship following 28 days of daily dosing.

  • Species & Model: Rodent (e.g., Wistar rat), one sex, or both if acute toxicity or PK data suggest a sex difference.

  • Methodology:

    • Dose Groups: Typically 3 dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be selected to produce some evidence of toxicity but not mortality (e.g., based on the MTD from the acute study). The low dose should be a "No Observed Adverse Effect Level" (NOAEL) or a multiple of the anticipated efficacious dose.

    • Administration: Daily oral gavage for 28 consecutive days.

    • In-Life Monitoring: Daily clinical observations, weekly body weight, and food/water consumption measurements.

    • Clinical Pathology: Blood samples are collected at termination (and optionally at an interim point) for hematology (e.g., CBC) and clinical chemistry (e.g., ALT, AST, BUN, creatinine) analysis.

    • Pathology: At termination, a full gross necropsy is performed. A comprehensive list of organs is weighed, and tissues are collected and preserved for histopathological examination by a board-certified veterinary pathologist.

  • Expertise & Causality: The choice of dose levels is the most critical aspect of this study design. Setting the high dose too low may fail to reveal potential toxicities, while setting it too high may cause excessive morbidity that masks subtle, more relevant toxicities. The inclusion of comprehensive clinical and anatomic pathology is non-negotiable, as it provides the mechanistic link between compound exposure and adverse outcomes.

Parameter Endpoint Rationale
In-Life Body Weight, Clinical SignsGeneral indicators of animal health and morbidity.
Hematology Red/White Blood Cells, PlateletsAssesses effects on bone marrow and circulating blood cells.
Clinical Chemistry ALT, AST, ALPKey biomarkers for liver injury.
BUN, CreatinineKey biomarkers for kidney function.
Anatomic Pathology Organ Weights, HistopathologyIdentifies target organs of toxicity at the macroscopic and microscopic level.
Table 1: Key Endpoints in a 28-Day Repeat-Dose Toxicity Study.

Specialized Toxicity Assessments

Based on the findings from the repeat-dose study, the chemical structure, or regulatory requirements, further specialized studies are often required.

Genotoxicity

A battery of tests is required to assess the genotoxic potential of a compound. This typically includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro chromosome aberration test. The capstone is the in vivo assay.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Objective: To determine if the compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.

  • Species & Model: Mouse or rat.

  • Methodology:

    • Animals are treated with the test article, typically via the clinical route of administration, at 3 dose levels up to the MTD.

    • Bone marrow is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

    • Bone marrow smears are prepared, stained, and analyzed microscopically for the presence of micronuclei in polychromatic erythrocytes (PCEs).

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of bone marrow toxicity.

  • Authoritative Grounding: This assay is a core component of the standard test battery required by international regulatory agencies (e.g., FDA, EMA, ICH). A positive result is a significant finding that can halt development or require extensive further investigation.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential life-threatening adverse effects on major physiological systems.

Core Safety Pharmacology Assessment

G cluster_systems Core Physiological Systems (ICH S7A) Core 4-(p-Tolyl)quinoline- 2-carboxylic acid CNS Central Nervous System (e.g., Irwin Test) Core->CNS Assesses effects on behavior, coordination CV Cardiovascular System (e.g., Telemetry) Core->CV Assesses effects on ECG, blood pressure Resp Respiratory System (e.g., Plethysmography) Core->Resp Assesses effects on respiration rate, tidal volume

Caption: Core battery for safety pharmacology evaluation.

Experimental Protocol: Cardiovascular Safety Pharmacology in the Conscious Dog or Non-Human Primate

  • Objective: To assess the effects on cardiovascular parameters such as blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation.

  • Species & Model: Beagle dog or Cynomolgus monkey, surgically implanted with telemetry transmitters.

  • Methodology:

    • Animals are dosed with the vehicle and at least 3 dose levels of the test compound.

    • Cardiovascular data is collected continuously via telemetry before and for up to 24 hours post-dose.

    • A positive control (e.g., a drug known to prolong the QT interval like moxifloxacin) is often included to validate the sensitivity of the model.

  • Expertise & Causality: The use of conscious, free-moving animals with telemetry implants is the gold standard. It removes the confounding effects of anesthesia and restraint, providing the most clinically relevant data. A statistically significant, dose-dependent increase in the corrected QT interval (QTc) is a major regulatory concern due to its association with a risk of fatal cardiac arrhythmias.

Conclusion

The development of any new chemical entity, such as 4-(p-Tolyl)quinoline-2-carboxylic acid, requires a meticulous and scientifically rigorous evaluation of its safety profile. While direct in vivo toxicity data is not yet available for this specific molecule, a robust assessment can be planned based on the known properties of the quinoline carboxylic acid class and established regulatory guidelines. The staged, data-driven approach outlined in this guide—from in silico prediction and acute dosing to repeat-dose and specialized safety studies—provides a comprehensive framework for generating the critical data needed to understand the potential risks and to enable a safe transition from preclinical to clinical development. Each protocol is designed as a self-validating system, ensuring that the results are reliable, reproducible, and meet the high standards of scientific and regulatory integrity.

References

  • Frontiers in Pharmacology. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • Bentham Science. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • PubChem. 4-Quinolinecarboxylic acid. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • ResearchGate. (2026). Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. [Link]

  • MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

  • Scholar Hub Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic Acid via the Pfitzinger Reaction: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The Pfitzinger reaction, a classic and robust method in heterocyclic chemistry, provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound bearing an α-methylene group under basic conditions.[4][5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of a specific analogue, 4-(p-Tolyl)quinoline-2-carboxylic acid, from isatin and 4'-methylacetophenone. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, discuss product characterization, and outline critical safety considerations.

Scientific Foundation: The Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a powerful condensation and cyclization sequence. Its reliability stems from a well-understood, stepwise mechanism that transforms readily available starting materials into the more complex quinoline heterocycle.

The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. A strong base, typically potassium hydroxide, attacks the electrophilic carbonyl carbon, leading to the ring-opening of the five-membered lactam to form a keto-acid intermediate (isatinic acid).[4][7] While this intermediate can be isolated, it is typically generated in situ.

Subsequently, the enolizable ketone, in this case, 4'-methylacetophenone, condenses with the aniline moiety of the opened isatin. The primary amine reacts with the ketone's carbonyl group to form an imine, which is in equilibrium with its enamine tautomer.[4] The crucial C-C bond formation occurs via an intramolecular cyclization, where the enamine attacks the ketone carbonyl of the isatinic acid backbone. The final step is a dehydration event, which aromatizes the newly formed ring, yielding the stable quinoline-4-carboxylic acid product.[4][7]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Isatin Isatin KetoAcid Isatinic Acid (Keto-Acid Intermediate) Isatin->KetoAcid 1. KOH, H₂O (Amide Hydrolysis) Enamine Enamine Intermediate KetoAcid->Enamine 2. Condensation Acetophenone 4'-Methyl- acetophenone Acetophenone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product 4-(p-Tolyl)quinoline- 2-carboxylic Acid Cyclized->Product 4. Dehydration (-H₂O)

Caption: The Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid

This protocol is designed to be a self-validating system. The described work-up and purification steps are integral to isolating a high-purity final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
IsatinC₈H₅NO₂147.1391-56-5≥98%
4'-MethylacetophenoneC₉H₁₀O134.18122-00-9≥98%
Potassium Hydroxide (KOH)KOH56.111310-58-3≥85% (pellets)
Ethanol (EtOH)C₂H₅OH46.0764-17-595% or Absolute
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS Grade
Glacial Acetic AcidCH₃COOH60.0564-19-7≥99.7%
Deionized WaterH₂O18.027732-18-5N/A
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

1. Preparation of the Reaction Mixture:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (5.6 g, ~0.1 mol) in ethanol (50 mL). This is an exothermic process; allow the solution to cool to room temperature.

  • Rationale: A strong base is required to facilitate the initial ring-opening of isatin.[4][7] Ethanol serves as a suitable solvent for both the reactants and the intermediate salts.

  • Add isatin (7.35 g, 0.05 mol) to the ethanolic KOH solution with stirring. The solution should turn a dark color as the isatin dissolves and reacts to form the potassium salt of isatinic acid.

2. Addition of the Carbonyl Component:

  • To the stirred solution, add 4'-methylacetophenone (6.7 g, 0.05 mol) dropwise over 5 minutes.

  • Rationale: A 1:1 molar ratio of isatin to the ketone is used. A slow addition helps to control any initial exotherm and ensures a homogeneous reaction mixture.

3. Reaction under Reflux:

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a minimum of 12 hours.[8]

  • Rationale: The elevated temperature provides the necessary activation energy for the condensation, cyclization, and dehydration steps. A prolonged reflux period ensures the reaction proceeds to completion.

4. Reaction Work-up and Product Isolation:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately half using a rotary evaporator.

  • Transfer the concentrated mixture to a beaker and add 100 mL of deionized water to dissolve the potassium salt of the product.

  • Pour the aqueous solution into a 250 mL separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted 4'-methylacetophenone and other neutral impurities. Discard the organic layers.

  • Rationale: The desired product exists as a water-soluble carboxylate salt in the basic solution. Unreacted starting ketone is non-polar and can be extracted into an immiscible organic solvent like diethyl ether. This is a critical purification step.

  • Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add glacial acetic acid dropwise until the pH of the solution is approximately 4-5. A precipitate should form immediately.[1][6]

  • Rationale: Acidification protonates the carboxylate salt, rendering the 4-(p-Tolyl)quinoline-2-carboxylic acid insoluble in water, thus causing it to precipitate out of the solution.

5. Purification:

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold deionized water (3 x 20 mL) to remove any residual salts and acetic acid.

  • Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry further in a vacuum oven at 60-70 °C to a constant weight.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Pfitzinger_Workflow Experimental Workflow A 1. Dissolve KOH in EtOH B 2. Add Isatin A->B C 3. Add 4'-Methylacetophenone B->C D 4. Reflux for 12 hours C->D E 5. Cool & Concentrate D->E F 6. Dilute with H₂O E->F G 7. Wash with Diethyl Ether F->G H 8. Acidify with Acetic Acid (pH 4-5) G->H I 9. Filter Precipitate H->I J 10. Wash with Cold H₂O I->J K 11. Dry Product J->K

Caption: A general experimental workflow for the Pfitzinger reaction.

Product Characterization

The identity and purity of the synthesized 4-(p-Tolyl)quinoline-2-carboxylic acid should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance Off-white to pale yellow solid
Yield Typically 60-80% (based on isatin)
Melting Point Literature values vary; requires experimental determination.
¹H NMR (DMSO-d₆) Expect aromatic protons (quinoline & p-tolyl), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR (DMSO-d₆) Expect signals for the carboxylic carbon (~167 ppm), aromatic carbons, and the methyl carbon (~21 ppm).
IR (KBr, cm⁻¹) Characteristic peaks for O-H stretch (broad, ~3000-2500), C=O stretch (~1700), C=C and C=N stretches (~1600-1450).

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Its vapors are irritating to the respiratory system.

  • Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby during the extraction step.

  • Isatin & 4'-Methylacetophenone: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors.

Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.[9] All chemical waste should be disposed of according to institutional guidelines.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • McFarlane, M. D., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(13), 6149–6164. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-202. [Link]

  • Organic Reactions Wiki. (n.d.). Pfitzinger Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • Hale, W. J., & Tharp, W. H. (1913). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 35(2), 222-229. [Link]

  • Kavková, K., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897. [Link]

  • Tsolaki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6611. [Link]

  • Journal of Advance and Future Research. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. JAAFR. [Link]

  • Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 10-18. [Link]

  • Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • ResearchGate. (2020). SOME ISATIN BASED SYNTHESIS. [Link]

  • Indian Academy of Sciences. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431-435. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 4-(p-Tolyl)quinoline-2-carboxylic Acid

Introduction & Physicochemical Profiling 4-(p-Tolyl)quinoline-2-carboxylic acid (CAS: 307300-99-8) is a complex heterocyclic compound frequently utilized as a critical intermediate and pharmacophore in drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

4-(p-Tolyl)quinoline-2-carboxylic acid (CAS: 307300-99-8) is a complex heterocyclic compound frequently utilized as a critical intermediate and pharmacophore in drug discovery and development[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to ensure accurate quantification and purity assessment.

Causality in Method Design: The molecule presents a unique chromatographic challenge due to its amphoteric nature and high lipophilicity. It contains a basic quinoline nitrogen and an acidic carboxylic acid group, creating the potential for zwitterionic behavior in solution[2]. Furthermore, the bulky, non-polar p-tolyl group at the C4 position significantly increases the molecule's overall hydrophobicity.

If the mobile phase pH is near the pKa of either ionizable group, the compound will exist in multiple transient ionization states during the run. This thermodynamic instability leads to severe peak broadening, tailing, and retention time shifts. To prevent this, the mobile phase pH must be strictly controlled. By utilizing a low-pH modifier such as 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), the carboxylic acid is fully protonated (neutralized), and the quinoline nitrogen is protonated[2]. This chemical environment "locks" the molecule into a single, consistent ionization state, ensuring a predictable hydrophobic interaction with the stationary phase. Additionally, TFA acts as an ion-pairing agent, further improving peak symmetry.

Method Development Logic

HPLC_Method_Development A 1. Physicochemical Profiling (Amphoteric, High LogP) B 2. Column Selection (End-capped C18) A->B Hydrophobic p-Tolyl Group C 3. Mobile Phase pH Control (0.1% TFA, pH ~2.0) B->C Suppress Silanol Interactions D 4. Gradient Optimization (MeCN / Water) C->D Standardize Ionization State E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E Ensure Reproducibility

Caption: Logical workflow for the HPLC method development of 4-(p-Tolyl)quinoline-2-carboxylic acid.

Experimental Protocol

Materials & Reagents
  • 4-(p-Tolyl)quinoline-2-carboxylic acid reference standard (Purity ≥98%)

  • Acetonitrile (MeCN), HPLC Grade

  • Methanol (MeOH), HPLC Grade (for sample dissolution)

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), LC-MS or HPLC Grade

Step-by-Step Sample Preparation

Self-Validating Insight: Highly lipophilic compounds dissolved in strong organic solvents (like 100% MeCN or MeOH) can cause peak splitting or fronting if injected directly into a highly aqueous mobile phase due to solvent mismatch at the column head. The following two-step dilution protocol prevents this chromatographic artifact.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-(p-Tolyl)quinoline-2-carboxylic acid standard. Transfer to a 10 mL volumetric flask. Add 8 mL of Methanol and sonicate for 5 minutes until fully dissolved. Dilute to the mark with Methanol.

  • Working Solution (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the initial mobile phase composition (e.g., 60:40 Water:MeCN with 0.1% TFA).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Note: Amber vials are recommended to prevent potential UV-induced degradation of the quinoline core).

Chromatographic Conditions

To mitigate secondary interactions between the basic quinoline nitrogen and residual silanols on the silica support (which causes peak tailing), an end-capped C18 column is mandatory[2].

Table 1: Optimized HPLC Parameters

ParameterCondition / ValueRationale
Column C18, 4.6 x 150 mm, 5 µm (End-capped)Maximizes hydrophobic retention; end-capping prevents silanol tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterControls pH (~2.0) to standardize the ionization state.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier to elute the lipophilic p-tolyl group.
Gradient Program 0-2 min: 40% B2-10 min: 40% 90% B10-12 min: 90% B12-15 min: 40% BEnsures sharp elution of the main peak while washing strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nm and 325 nm325 nm is highly specific to the conjugated quinoline chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

Method Validation Framework

To ensure trustworthiness and regulatory compliance, the method must be validated according to the[3]. The protocol is designed as a self-validating system, meaning system suitability criteria must be met before any sample data is accepted.

  • System Suitability: Before each run, six replicate injections of the working standard must yield a relative standard deviation (RSD) of 2.0% for peak area. The tailing factor ( Tf​ ) must be 1.5, and theoretical plates ( N ) must be 5,000.

  • Specificity: Blank injections (diluent only) must show no interfering peaks at the retention time of 4-(p-Tolyl)quinoline-2-carboxylic acid (approx. 7.8 minutes)[3].

  • Linearity & Range: The method must demonstrate a linear response ( R2≥0.999 ) across a range of 10% to 120% of the target concentration (5 µg/mL to 60 µg/mL)[3].

Table 2: ICH Q2(R2) Validation Summary (Representative Criteria)

Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected Performance
Specificity No interference at tR​ Pass (No peaks at ~7.8 min in blank)
Linearity ( R2 ) 0.999> 0.999 (Range: 5 - 60 µg/mL)
Precision (%RSD) 2.0% (n=6)< 1.0%
Accuracy (Recovery) 98.0% - 102.0%99.0% - 101.0%
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: ~0.2 µg/mL / LOQ: ~0.6 µg/mL

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 4-(p-Tolyl)quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Chemical Rationale and Therapeutic Potential Quinoline derivatives are a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Chemical Rationale and Therapeutic Potential

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their rigid, planar structure and ability to intercalate with DNA make them privileged scaffolds in drug design.[2][3] The introduction of a carboxylic acid at the 2-position and an aryl group at the 4-position, as in 4-(p-Tolyl)quinoline-2-carboxylic acid, creates a versatile bidentate chelating agent. This ligand can coordinate with transition metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group, forming stable metal complexes.[2]

The resulting transition metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory. The coordination of the metal ion can lead to increased lipophilicity, facilitating cell membrane penetration, and can also influence the overall geometry and electronic properties of the molecule, potentially leading to novel mechanisms of action.[4] These complexes have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The presence of the p-tolyl group can further modulate the steric and electronic properties of the ligand, potentially leading to complexes with unique biological activities and selectivities.

This guide provides a comprehensive overview of the synthetic protocols for preparing transition metal complexes of 4-(p-Tolyl)quinoline-2-carboxylic acid, detailed characterization methods, and insights into their potential applications in drug development.

Synthesis of the Ligand: 4-(p-Tolyl)quinoline-2-carboxylic Acid

A common and effective method for the synthesis of 4-aryl-quinoline-2-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1]

Protocol 2.1: Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic Acid

Materials:

  • Aniline

  • p-Tolualdehyde

  • Pyruvic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and p-tolualdehyde (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add pyruvic acid (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(p-Tolyl)quinoline-2-carboxylic acid.

  • Characterize the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for the Synthesis of Transition Metal Complexes

The following is a generalized protocol for the synthesis of transition metal (e.g., Cu(II), Co(II), Ni(II), Zn(II)) complexes with 4-(p-Tolyl)quinoline-2-carboxylic acid. The stoichiometry (typically 1:2 metal-to-ligand ratio) and reaction conditions may need to be optimized for each specific metal salt.

Protocol 3.1: Synthesis of a Representative M(II)-[4-(p-Tolyl)quinoline-2-carboxylate]₂ Complex

Materials:

  • 4-(p-Tolyl)quinoline-2-carboxylic acid (ligand)

  • A transition metal(II) salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, Ni(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Triethylamine (NEt₃)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve 4-(p-Tolyl)quinoline-2-carboxylic acid (2 equivalents) in hot ethanol. To facilitate deprotonation of the carboxylic acid, add a stoichiometric amount of a base like NaOH or NEt₃ and stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal(II) salt (1 equivalent) in ethanol.

  • Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reaction: Reflux the resulting mixture for 3-4 hours.[2] A precipitate will likely form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by filtration.

  • Washing: Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization of the Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic and Analytical Techniques
Technique Purpose and Expected Observations
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion. Key indicators include: a shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (νasym(COO⁻) and νsym(COO⁻)) compared to the free ligand, and the appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.[2]
UV-Vis Spectroscopy To study the electronic transitions and coordination geometry. Shifts in the absorption bands of the complex compared to the free ligand can provide information about the coordination environment of the metal ion.[2]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.[6]
Molar Conductivity Measurements To determine the electrolytic nature of the complexes (ionic or non-ionic) by measuring their molar conductivity in a suitable solvent like DMF.[7]
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[2]
Magnetic Susceptibility To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.
Single-Crystal X-ray Diffraction To definitively determine the three-dimensional molecular structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[8]

Experimental Workflow and Data Visualization

The overall experimental process can be visualized as a streamlined workflow from ligand synthesis to the characterization and application of the final metal complexes.

experimental_workflow cluster_ligand Ligand Synthesis cluster_complexation Complex Formation cluster_characterization Characterization & Application aniline Aniline doebner Doebner Reaction aniline->doebner tolualdehyde p-Tolualdehyde tolualdehyde->doebner pyruvic_acid Pyruvic Acid pyruvic_acid->doebner ligand 4-(p-Tolyl)quinoline- 2-carboxylic Acid doebner->ligand Purification complexation Complexation Reaction ligand->complexation metal_salt Transition Metal Salt (e.g., CuCl2) metal_salt->complexation complex Metal Complex complexation->complex Isolation & Purification ftir FT-IR complex->ftir uv_vis UV-Vis complex->uv_vis xrd X-ray Diffraction complex->xrd bio_activity Biological Activity Screening complex->bio_activity

Caption: Experimental workflow for the synthesis and characterization of transition metal complexes.

Application in Drug Development: A Look at the Possibilities

The unique structural features of 4-(p-Tolyl)quinoline-2-carboxylic acid metal complexes make them attractive candidates for various therapeutic applications.

  • Anticancer Agents: Quinoline derivatives are known to exhibit antiproliferative properties.[2] The planar quinoline ring can intercalate with DNA, disrupting replication and transcription processes, ultimately leading to apoptosis in cancer cells.[2][9] The coordinated metal ion can further enhance this activity.

  • Antimicrobial Agents: The chelation of metal ions can significantly enhance the antimicrobial activity of organic ligands.[10] These complexes can interfere with essential microbial processes, offering a potential avenue for combating drug-resistant pathogens.

  • Anti-inflammatory Agents: Derivatives of quinoline carboxylic acids have demonstrated anti-inflammatory properties.[5] The coordination with metal ions could modulate this activity, potentially leading to the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Conclusion and Future Directions

The synthesis of transition metal complexes with 4-(p-Tolyl)quinoline-2-carboxylic acid offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. Future research should focus on synthesizing a broader range of complexes with different transition metals and exploring their structure-activity relationships in detail. This will undoubtedly pave the way for the development of new metal-based drugs with enhanced therapeutic potential.

References

  • Łyszczek, R., et al. (2025, October 1). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate. [Link]

  • Alias, M., Bakir, S. R. (2018, June 14). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4⁄ -dimethyl,2,2⁄-Bipyridyl with Some Transition Metal Ions. Al-Nahrain Journal of Science. [Link]

  • Various Authors. (n.d.). Quinolone antibiotics and their applications in metal complexes: An update. [Link]

  • Various Authors. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. [Link]

  • Bendola Publishing. (2020, December 29). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. [Link]

  • PubMed. (2016, December 15). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

  • MDPI. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. [Link]

  • Various Authors. (n.d.). Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. [Link]

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Various Authors. (2024, December 20). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4 dimethyl-2,2. [Link]

  • ISCA. (2014, September 16). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). [Link]

  • Semantic Scholar. (2018, November 25). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. [Link]

  • R Discovery. (2019, August 26). Syntheses and magnetic properties of three transition metal complexes based on 4′-p-tolyl-2,2′:6′,2″-terpyridine and SCN−. [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ACS Publications. (2018, July 3). Transition-Metal-Free Approach for the Synthesis of 4-Aryl-quinolines from Alkynes and Anilines. [Link]

  • ResearchGate. (2026, March 2). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Screening of 4-(p-Tolyl)quinoline-2-carboxylic acid

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives of quinoline-2-carboxylic acid demonstrating a wide array of pharmacological activities, including anticancer, anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives of quinoline-2-carboxylic acid demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo screening protocols for a specific derivative, 4-(p-Tolyl)quinoline-2-carboxylic acid. The proposed screening cascade is designed to systematically evaluate its therapeutic potential, beginning with essential toxicity and pharmacokinetic profiling, followed by efficacy testing in relevant disease models based on the known biological activities of analogous compounds.

The structural features of quinoline-2-carboxylic acid derivatives suggest potential interactions with various biological targets. For instance, some derivatives have shown cytotoxic effects against cancer cell lines, while others exhibit anti-inflammatory properties.[1][4] Given the structural similarity, it is plausible that 4-(p-Tolyl)quinoline-2-carboxylic acid may also modulate pathways involved in cancer or inflammation, such as protein kinases. Therefore, the subsequent protocols are designed to investigate these potential activities in a whole-organism context, providing critical data for further drug development.

I. Preclinical In-Vivo Screening Cascade

A tiered approach to in-vivo screening is crucial for efficient and ethical drug development. The following workflow is proposed for 4-(p-Tolyl)quinoline-2-carboxylic acid, starting with broad safety and exposure assessments before proceeding to more specific and resource-intensive efficacy models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Decision Gates cluster_3 Outcome A Acute Toxicity Assessment (OECD 423) G1 Favorable Toxicity & PK Profile? A->G1 B Pharmacokinetic (PK) Profiling B->G1 C Anti-Inflammatory Activity Model (Carrageenan-Induced Paw Edema) G2 Significant Efficacy Observed? C->G2 D Anticancer Activity Model (Xenograft Tumor Model) D->G2 G1->C Yes G1->D Yes F STOP or Redesign Compound G1->F No E Advance to Chronic Toxicology & Further Efficacy Studies G2->E Yes G2->F No

Caption: Proposed in-vivo screening workflow for 4-(p-Tolyl)quinoline-2-carboxylic acid.

II. Foundational Studies: Toxicity and Pharmacokinetics

Prior to evaluating efficacy, it is imperative to establish the safety profile and understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[5]

A. Protocol 1: Acute Oral Toxicity Assessment

This protocol is based on the OECD Test Guideline 423 for the Acute Toxic Class Method.[6][7] It is a stepwise procedure using a minimal number of animals to classify the substance based on its acute toxicity.

Objective: To determine the acute oral toxicity of 4-(p-Tolyl)quinoline-2-carboxylic acid and to identify the dose range for subsequent studies.

Materials:

  • 4-(p-Tolyl)quinoline-2-carboxylic acid

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult female rats (8-12 weeks old)[8]

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle. The starting dose is typically selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[7] For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is often appropriate.

  • Dosing: Administer a single oral dose of the test compound to a group of 3 female rats.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, proceed to the next higher dose level in a new group of 3 animals.

    • If mortality is observed, the next step is determined by the number of fatalities as outlined in OECD TG 423.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are interpreted based on the number of animals that die or show moribund signs at each dose level to classify the substance into a GHS category.[7]

Parameter Description
Species/Strain Rat / Wistar or Sprague-Dawley
Sex Female
Number of Animals 3 per step
Dose Levels 5, 50, 300, 2000 mg/kg (stepwise)
Route of Administration Oral gavage
Observation Period 14 days
Endpoints Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings
B. Protocol 2: Pharmacokinetic (PK) Profiling

A rapid PK screen is essential to confirm systemic exposure to the compound and to provide data for dose selection in efficacy studies.[10][11]

Objective: To determine the basic pharmacokinetic parameters of 4-(p-Tolyl)quinoline-2-carboxylic acid in rodents.

Materials:

  • 4-(p-Tolyl)quinoline-2-carboxylic acid

  • Formulation for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare dosing solutions for both IV and PO administration. A common vehicle for IV is a solution containing saline, ethanol, and a solubilizing agent like PEG400. For PO, a suspension in 0.5% CMC can be used.

  • Dosing:

    • IV Group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points post-dose. A typical sampling schedule for IV administration is 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For PO administration, time points might be 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of 4-(p-Tolyl)quinoline-2-carboxylic acid in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

III. Efficacy Screening Models

Based on the reported activities of similar quinoline carboxylic acid derivatives, the following efficacy models are proposed.

A. Protocol 3: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[12][13][14]

Objective: To evaluate the anti-inflammatory effect of 4-(p-Tolyl)quinoline-2-carboxylic acid on acute inflammation.

Materials:

  • 4-(p-Tolyl)quinoline-2-carboxylic acid

  • Positive control (e.g., Indomethacin or Diclofenac sodium)[1]

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Pletysmometer

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 2-3 dose levels).

  • Dosing: Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV = Vt - V0.

G A Animal Grouping & Acclimatization B Oral Administration of Test Compound / Controls A->B 1h pre-treatment C Carrageenan Injection into Paw B->C D Measure Paw Volume at t=0, 1, 2, 3, 4h C->D E Calculate % Inhibition of Edema D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

B. Protocol 4: Anticancer Activity in a Xenograft Tumor Model

Given that many quinoline derivatives exhibit anticancer properties, a xenograft model is a logical step to assess in-vivo efficacy.[2][3][15]

Objective: To evaluate the in-vivo anticancer activity of 4-(p-Tolyl)quinoline-2-carboxylic acid on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • 4-(p-Tolyl)quinoline-2-carboxylic acid

  • Appropriate human cancer cell line (e.g., PC3 for prostate cancer, A549 for lung cancer, based on in-vitro data)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Positive control (a standard-of-care chemotherapeutic), and Test compound groups.

  • Dosing: Administer the vehicle, positive control, or test compound according to a predetermined schedule (e.g., daily oral gavage). Doses should be based on the acute toxicity and PK data.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study as an indicator of toxicity.

  • Study Termination: Euthanize the animals when tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).

Data Presentation:

Group Dose and Schedule Mean Tumor Volume (mm³) at Day X % TGI Mean Body Weight Change (%)
Vehicle Control0.5% CMC, PO, QDN/A
Positive Controle.g., Cisplatin, IP, QW
Test Compound (Low Dose)X mg/kg, PO, QD
Test Compound (High Dose)Y mg/kg, PO, QD

IV. Conclusion

The protocols outlined in this document provide a systematic and robust framework for the initial in-vivo evaluation of 4-(p-Tolyl)quinoline-2-carboxylic acid. Successful demonstration of a favorable safety profile, adequate pharmacokinetic properties, and significant efficacy in one or more of these models will provide a strong rationale for advancing the compound into more comprehensive preclinical development.

V. References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. Retrieved March 17, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Scholar Hub Universitas Indonesia. Retrieved March 17, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PMC. Retrieved March 17, 2026, from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. Retrieved March 17, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PMC. Retrieved March 17, 2026, from [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2021, November 12). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 17, 2026, from [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved March 17, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025, June 22). MDPI. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Austin Publishing Group. Retrieved March 17, 2026, from [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved March 17, 2026, from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). National Toxicology Program. Retrieved March 17, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. (2011, February 14). AACR Journals. Retrieved March 17, 2026, from [Link]

  • Experimental Inflammation Models Created in Laboratory Animals. (2021, December 30). DergiPark. Retrieved March 17, 2026, from [Link]

  • OECD guidelines for acute oral toxicity studies: an overview. (n.d.). ijrap.net. Retrieved March 17, 2026, from [Link]

  • Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • In Vivo PK Studies. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. (n.d.). Gyan Sanchay. Retrieved March 17, 2026, from [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. (2020, December 23). research journal. Retrieved March 17, 2026, from [Link]

Sources

Method

molecular docking studies using 4-(p-Tolyl)quinoline-2-carboxylic acid

An Application Note and Protocol for the Molecular Docking of 4-(p-Tolyl)quinoline-2-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract Molecular docking is a powerful computational method that ha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Molecular Docking of 4-(p-Tolyl)quinoline-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

Molecular docking is a powerful computational method that has become indispensable in modern drug discovery, offering critical insights into the interactions between small molecules and their biological targets.[1][2] This application note provides a comprehensive, in-depth guide to performing a molecular docking study using 4-(p-Tolyl)quinoline-2-carboxylic acid, a derivative of the versatile quinoline scaffold. Quinoline and its derivatives are recognized as "privileged" structures in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4] We present a detailed, step-by-step protocol designed for researchers and scientists, covering every critical phase from target selection and system preparation to the execution of the docking simulation and the nuanced interpretation of its results. By explaining the causality behind each procedural choice, this guide aims to equip drug development professionals with a robust framework for conducting predictive and reproducible in silico experiments.

Introduction: The Rationale for Docking Quinoline Derivatives

The process of bringing a new drug to market is notoriously time-consuming and expensive. Structure-based drug design, with molecular docking at its core, accelerates this process by predicting how a potential drug molecule (a ligand) binds to a specific protein target.[5][6] This predictive power allows researchers to prioritize candidates for synthesis and experimental testing, thereby optimizing resources and reducing late-stage failures.

The quinoline ring is a heterocyclic motif of significant interest, forming the structural basis for numerous therapeutic agents.[3][4] Its rigid structure and capacity for diverse chemical modifications make it an ideal scaffold for developing targeted inhibitors. The subject of this guide, 4-(p-Tolyl)quinoline-2-carboxylic acid, combines the quinoline core with a p-tolyl group and a carboxylic acid moiety—features that can facilitate specific interactions within a protein's binding pocket. Given the established anticancer activity of many quinoline derivatives, this study will focus on a prominent oncology target.[7][8][9]

Target Selection: Epidermal Growth Factor Receptor (EGFR)

A crucial first step in any docking study is the selection of a biologically relevant target.[10][11] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Its overexpression and mutation are linked to the proliferation of various tumors, and its inhibition is a proven clinical strategy. Several quinoline-based compounds are known to target the ATP-binding site of the EGFR kinase domain. Therefore, for this protocol, we will use the crystal structure of the EGFR kinase domain (PDB ID: 1M17) as our receptor.

The Principle of Molecular Docking

Molecular docking simulates the binding process between a ligand and a protein at an atomic level. The methodology involves two primary components: a search algorithm and a scoring function .[11][12] The search algorithm systematically explores various possible conformations (poses) of the ligand within the protein's active site, considering the ligand's rotational flexibility. The scoring function then estimates the binding affinity for each pose, typically expressed as a free energy of binding (ΔG) in kcal/mol.[10] A more negative score indicates a more favorable, higher-affinity interaction.

G cluster_0 Inputs cluster_1 Outputs Receptor Receptor 3D Structure (Protein) Docking Molecular Docking Simulation (Search Algorithm + Scoring Function) Receptor->Docking Ligand Ligand 3D Structure (4-(p-Tolyl)quinoline-2-carboxylic acid) Ligand->Docking Pose Binding Pose (Ligand Orientation) Docking->Pose Affinity Binding Affinity (Docking Score) Docking->Affinity

Caption: Conceptual overview of the molecular docking process.

Comprehensive Workflow and Protocols

A successful docking study is built on meticulous preparation and a logical workflow. Each step is designed to ensure the chemical and structural integrity of the molecular systems, providing a reliable foundation for the simulation.

workflow start Start prep_protein Step 1: Receptor Preparation start->prep_protein prep_ligand Step 2: Ligand Preparation start->prep_ligand define_grid Step 3: Define Binding Site prep_protein->define_grid prep_ligand->define_grid run_docking Step 4: Execute Docking Simulation define_grid->run_docking analyze Step 5: Analyze Results run_docking->analyze end End analyze->end

Caption: High-level experimental workflow for a molecular docking study.

Protocol 1: Receptor Preparation (EGFR - 1M17)

Rationale: Raw PDB files often contain crystallographic artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the docking study and can interfere with the calculation.[13][14][15] Preparation involves cleaning the structure and adding hydrogen atoms, which are crucial for defining the hydrogen bond network but are often not resolved in crystal structures. Assigning charges is essential for calculating electrostatic interactions.[16]

Methodology:

  • Obtain Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Clean PDB File:

    • Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Discovery Studio).[13][17][18]

    • Remove all water molecules (heteroatom HOH).

    • Remove the co-crystallized inhibitor and any other non-protein heteroatoms.

    • If multiple chains are present, retain only the chain relevant to the binding site (e.g., Chain A).

  • Process Protein:

    • Use a protein preparation utility (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).[14][15]

    • Add polar hydrogens to satisfy the valency of atoms like oxygen and nitrogen.

    • Add partial atomic charges. The Gasteiger charge calculation method is commonly used for this purpose.[16]

  • Finalize for Docking:

    • Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol 2: Ligand Preparation (4-(p-Tolyl)quinoline-2-carboxylic acid)

Rationale: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation.[11][15] Energy minimization removes any steric strain from the initial 3D conversion. Defining rotatable bonds is critical as it allows the docking algorithm to explore the conformational flexibility of the ligand, which is essential for finding an optimal fit in the binding pocket.[19]

Methodology:

  • Obtain 2D Structure: Draw the structure of 4-(p-Tolyl)quinoline-2-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem. Save it in a standard format (e.g., MOL or SDF).

  • Generate 3D Conformation:

    • Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into a 3D structure.

  • Energy Minimization:

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures the ligand has realistic bond lengths and angles and is in a low-energy conformational state.[15]

  • Process for Docking (Using AutoDock Tools):

    • Load the 3D structure of the ligand.

    • The software will automatically detect the root atom and define the rotatable bonds (torsions). Verify that these are chemically sensible.

    • Assign Gasteiger partial charges.

  • Finalize for Docking:

    • Save the prepared ligand in the PDBQT format.

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: The docking simulation must be constrained to a specific region of the protein to be computationally efficient and biologically relevant. This is achieved by defining a "grid box" that encompasses the entire active site.[2][16] The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true minimum energy pose but require more time.

G Input Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) Grid Define Grid Box (Set coordinates and dimensions around the active site) Input->Grid Search Conformational Search (Exhaustive exploration of ligand poses within the grid box) Grid->Search Score Score & Rank Poses (Calculate binding affinity for each generated pose) Search->Score Output Output File (Top-ranked poses and scores) Score->Output

Caption: Logical flow of a typical docking simulation.

Methodology:

  • Define the Search Space (Grid Box):

    • Load the prepared receptor (protein) PDBQT file into the visualization software (e.g., AutoDock Tools).

    • Identify the amino acid residues known to form the ATP-binding pocket of EGFR.

    • Center a grid box around these residues. Ensure the box dimensions are large enough to accommodate the entire ligand and allow for its free rotation (e.g., 25 x 25 x 25 Å).

    • Record the grid center coordinates and dimensions.

  • Create Configuration File:

    • Prepare a text file (conf.txt) specifying the input files and simulation parameters.

  • Execute the Docking Run:

    • Launch AutoDock Vina from the command line, referencing your configuration file: vina --config conf.txt --log log.txt --out output.pdbqt

  • Collect Results:

    • The simulation will generate an output.pdbqt file containing the coordinates for the top-ranked binding poses (defined by num_modes) and a log.txt file containing their corresponding binding affinities.

Analysis and Interpretation of Docking Results

Rationale: The output of a docking simulation is a set of predictions that must be carefully analyzed to derive meaningful insights. The primary metrics are the binding affinity, which ranks the poses, and the intermolecular interactions, which provide a chemical explanation for the predicted affinity.[10][20][21] Visual inspection is critical for assessing the quality of the fit and identifying key interactions that could be targeted for optimization.[21]

Quantitative Data Summary

The results log file provides a ranked list of binding poses. This data should be tabulated for clear comparison.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (EGFR Active Site)Number of H-Bonds
1-9.20.000Met769, Leu768, Gln767, Thr766, Cys7512
2-8.81.352Met769, Leu694, Val702, Cys7511
3-8.51.981Leu694, Gln767, Thr830, Asp8311
4-8.12.410Met769, Leu694, Cys751, Phe6990

Note: This table contains hypothetical data for illustrative purposes.

Qualitative Analysis: Visualizing Interactions
  • Load Results: Open the receptor PDBQT file and the docking output PDBQT file in a molecular graphics program like PyMOL or UCSF Chimera.

  • Inspect Poses: Cycle through the different binding modes to visualize their orientation in the active site. The lowest energy pose is generally considered the most likely.

  • Identify Interactions: For the top-ranked pose, identify and measure specific non-covalent interactions:

    • Hydrogen Bonds: Look for short distances (typically < 3.5 Å) between donor and acceptor atoms (e.g., the carboxylic acid of the ligand with a backbone amide or polar side chain of the protein).[10]

    • Hydrophobic Interactions: Observe the proximity of nonpolar parts of the ligand (like the tolyl and quinoline rings) to hydrophobic residues in the pocket (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Check for favorable parallel or T-shaped arrangements between the aromatic rings of the ligand and aromatic residues like Phenylalanine or Tyrosine.

G cluster_ligand 4-(p-Tolyl)quinoline-2-carboxylic acid cluster_receptor EGFR Active Site Residues Ligand Quinoline Ring Tolyl Group Carboxylic Acid Met769 Met769 Ligand:c->Met769 H-Bond (Backbone) Gln767 Gln767 Ligand:c->Gln767 H-Bond (Side Chain) Leu694 Leu694 Ligand:t->Leu694 Hydrophobic Phe699 Phe699 Ligand:q->Phe699 Pi-Pi Stacking

Caption: Predicted interactions of the ligand with EGFR active site residues.

Conclusion and Future Directions

This application note has detailed a complete protocol for conducting a molecular docking study of 4-(p-Tolyl)quinoline-2-carboxylic acid with the EGFR kinase domain. The hypothetical results indicate a strong binding affinity (-9.2 kcal/mol), stabilized by key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

Such in silico findings are foundational. They provide a testable hypothesis about the molecule's mechanism of action and guide the next steps in the drug discovery pipeline. The logical progression would be to synthesize this compound and validate the computational predictions through in vitro enzymatic assays to determine its IC50 value against EGFR. Further structure-activity relationship (SAR) studies could then be performed, using the predicted binding pose as a blueprint to design more potent and selective analogues.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

  • Bhardwaj, N., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry. [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from IntechOpen. [Link]

  • TÜBİTAK Academic Journals. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from TÜBİTAK Academic Journals. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from Microbe Notes. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from IntechOpen. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS Computational Biology. [Link]

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. Retrieved from University of Cantabria. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • Bentham Science. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Retrieved from Bentham Science. [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Docking Protocol. Retrieved from ResearchGate. [Link]

  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from PubMed. [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from OUCI. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from Docking Server. [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from bioRxiv. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from ResearchGate. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from YouTube. [Link]

  • ResearchGate. (2026). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from ResearchGate. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

  • MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from ResearchGate. [Link]

  • Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from Scientific Research Publishing. [https://www.scirp.org/html/13-2 organic chemistry 2015042814125683.htm]([Link] organic chemistry 2015042814125683.htm)

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from PubMed Central. [Link]

  • PubMed. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Retrieved from PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives... Retrieved from Royal Society of Chemistry. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from PubChem. [Link]

  • Angene Chemical. (n.d.). 2-(P-Tolyl)Quinoline-4-Carboxylic Acid. Retrieved from Angene Chemical. [Link]

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Sources

Application

The Coordination Chemistry of 4-(p-Tolyl)quinoline-2-carboxylic Acid: A Guide for Researchers

Introduction: Unveiling the Potential of a Tailored Ligand In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Tailored Ligand

In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of organic scaffolds, quinoline derivatives have consistently demonstrated their versatility as robust ligands. This guide focuses on a specific, yet promising, member of this family: 4-(p-tolyl)quinoline-2-carboxylic acid. The introduction of the p-tolyl group at the 4-position of the quinoline ring offers a unique blend of steric and electronic properties, which can be strategically exploited to fine-tune the coordination environment around a metal center. This, in turn, can influence the resulting complex's stability, reactivity, and potential applications in fields ranging from catalysis to medicinal chemistry.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the foundational knowledge but also detailed experimental protocols for the synthesis and utilization of 4-(p-tolyl)quinoline-2-carboxylic acid as a ligand in coordination chemistry. We will delve into the synthetic methodology for the ligand itself, followed by protocols for the preparation of its metal complexes. Furthermore, we will explore the characterization techniques essential for elucidating the structure and properties of these novel compounds and discuss their potential applications, drawing parallels with closely related systems.

Part 1: Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic Acid

The synthesis of 4-(p-tolyl)quinoline-2-carboxylic acid can be effectively achieved through the Doebner reaction, a classic and versatile method for the preparation of quinoline-4-carboxylic acids.[1][2] This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[1]

Reaction Principle: The Doebner Reaction

The Doebner reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the formation of the quinoline ring.[2] The choice of solvent and catalyst can significantly influence the reaction yield and purity of the product.

Aniline Aniline Solvent_Catalyst Solvent/Catalyst (e.g., Ethanol, Reflux) Aniline->Solvent_Catalyst p_Tolualdehyde p-Tolualdehyde p_Tolualdehyde->Solvent_Catalyst Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Solvent_Catalyst Ligand 4-(p-Tolyl)quinoline-2-carboxylic acid Solvent_Catalyst->Ligand caption Doebner Reaction for Ligand Synthesis cluster_ligand Ligand Solution cluster_metal Metal Salt Solution Ligand 4-(p-Tolyl)quinoline-2-carboxylic acid Solvent1 Ethanol/Methanol Ligand->Solvent1 Complexation Complexation (Stirring, Reflux) Solvent1->Complexation Metal_Salt Metal Salt (e.g., Cu(OAc)₂, ZnCl₂, Eu(NO₃)₃) Solvent2 Ethanol/Methanol Metal_Salt->Solvent2 Solvent2->Complexation Isolation Isolation & Purification (Filtration, Washing, Drying) Complexation->Isolation Complex Metal Complex Isolation->Complex caption General Workflow for Metal Complex Synthesis Catalyst Cu(II) Complex [L₂Cu] Substrate_A Alkyl Halide Catalyst->Substrate_A Product Addition Product Substrate_A->Product Substrate_B Alkene Substrate_B->Product Light Visible Light Light->Catalyst caption Potential Catalytic Cycle Complex Zn(II) Complex [L₂Zn] Cell_Membrane Cancer Cell Membrane Complex->Cell_Membrane Cellular_Targets Intracellular Targets (e.g., DNA, Enzymes) Cell_Membrane->Cellular_Targets Apoptosis Apoptosis (Cell Death) Cellular_Targets->Apoptosis caption Hypothetical Anticancer Mechanism

Sources

Method

Application Notes &amp; Protocols: Green Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic Acid and Its Isomers

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Specifically, quinoline carboxylic acids are crucial pharmacophores found in numerous developmental and approved drugs.[1][2] Traditional synthetic routes to these compounds often rely on harsh conditions, toxic reagents, and environmentally detrimental solvents. This guide presents detailed application notes and protocols for the green synthesis of quinoline carboxylic acids, with a primary focus on a microwave-assisted, three-component Doebner reaction for the synthesis of 2-(p-Tolyl)quinoline-4-carboxylic acid. Furthermore, it explores a mechanistically distinct, green Friedländer annulation pathway for the synthesis of the isomeric 4-(p-Tolyl)quinoline-2-carboxylic acid. By leveraging principles of green chemistry—such as multicomponent reactions (MCRs), alternative energy sources, and benign solvents—these protocols offer efficient, sustainable, and scalable alternatives for pharmaceutical research and development.[3][4]

Part 1: The Imperative of Green Chemistry in Modern Synthesis

The pursuit of novel chemical entities, particularly in drug discovery, must be balanced with environmental stewardship. Green chemistry provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances.[3] For the synthesis of complex heterocyclic scaffolds like quinolines, this involves a paradigm shift away from classical methods that are often energy-intensive and produce significant waste.[4] The adoption of green methodologies not only reduces environmental impact but also frequently leads to higher yields, shorter reaction times, and safer laboratory practices.[1][5]

main Green Quinoline Synthesis p1 Atom Economy (Multicomponent Reactions) main->p1 p2 Alternative Energy (Microwave, Ultrasound) main->p2 p3 Benign Solvents (Water, Ionic Liquids) main->p3 p4 Reusable Catalysts (Organocatalysts, Biocatalysts) main->p4 p5 Waste Reduction (One-Pot Processes) main->p5

Caption: Core Principles of Green Chemistry Applied to Quinoline Synthesis.

Part 2: Featured Protocol — Green Synthesis of 2-(p-Tolyl)quinoline-4-carboxylic Acid via Microwave-Assisted Doebner Reaction

The Doebner reaction is a classic and powerful multicomponent reaction (MCR) that constructs the quinoline-4-carboxylic acid scaffold from three readily available components: an aniline, an aldehyde, and pyruvic acid.[6][7] By integrating microwave irradiation and an organocatalyst, this reaction can be transformed into a highly efficient and environmentally friendly process.[8][9]

Principle & Rationale

This protocol utilizes a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation.[8]

  • Multicomponent Reaction (MCR): Combining three starting materials in a single step enhances atom economy and reduces waste from intermediate isolation and purification steps.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, dramatically accelerating reaction rates and often improving yields compared to conventional heating.[1][10]

  • Organocatalysis: The use of p-TSA, a non-toxic and readily available solid acid, avoids the need for hazardous heavy metal catalysts or harsh mineral acids.[8]

  • Green Solvent System: Employing a dual system of water and ethylene glycol provides a medium with a high boiling point suitable for microwave synthesis while being more environmentally benign than many traditional organic solvents.[8]

Doebner Reaction for 2-(p-Tolyl)quinoline-4-carboxylic Acid aniline Aniline plus1 aldehyde p-Tolualdehyde plus2 pyruvic Pyruvic Acid arrow_node product 2-(p-Tolyl)quinoline -4-carboxylic Acid arrow_node->product p-TSA, H₂O/EG Microwave (120°C)

Caption: Microwave-assisted Doebner three-component reaction scheme.

Experimental Protocol
Materials & Equipment
Reagents
Aniline (1.0 mmol, 1.0 eq.)
p-Tolualdehyde (1.0 mmol, 1.0 eq.)
Pyruvic acid (1.2 mmol, 1.2 eq.)
p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)
Water (H₂O)
Ethylene Glycol (EG)
Ethyl Acetate
Saturated Sodium Bicarbonate (NaHCO₃) solution
Equipment
10 mL microwave process vial with magnetic stirrer
Microwave reactor
Standard laboratory glassware for workup and purification
Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stirrer, add aniline (1.0 mmol), p-tolualdehyde (1.0 mmol), pyruvic acid (1.2 mmol), and p-TSA (0.2 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethylene glycol (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power setting sufficient to maintain a constant temperature of 120°C for 20-30 minutes.

    • Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) to determine the point of completion and avoid byproduct formation from prolonged heating.

  • Workup: After cooling the reaction mixture to room temperature, add 15 mL of water. The precipitated solid is the crude product.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • To remove any unreacted acidic starting materials, suspend the crude solid in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(p-Tolyl)quinoline-4-carboxylic acid.

Typical Reaction Parameters & Results [8][9]
Parameter Value
Temperature120 °C
Reaction Time20 - 30 minutes
Catalyst Loading (p-TSA)20 mol%
Solvent SystemH₂O / Ethylene Glycol (1:1)
Typical Yield 80 - 95%

Part 3: Pathway to the Isomer: Green Friedländer Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic Acid

The synthesis of the isomeric 4-(p-Tolyl)quinoline-2-carboxylic acid requires a different strategic approach. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is the most direct and logical pathway.[11][12] Green variations of this reaction, particularly those conducted in water without a catalyst, offer a highly sustainable route.[13]

Proposed Principle & Rationale

This proposed synthesis is a two-component condensation reaction between 2-amino-4'-methylbenzophenone and pyruvic acid in water under thermal conditions.

  • Causality of Component Selection:

    • 2-amino-4'-methylbenzophenone: This starting material contains the pre-formed aniline ring and the p-tolyl moiety. Its ketone functional group will react with the methylene group of pyruvic acid, ensuring that the p-tolyl group is ultimately positioned at C4 of the quinoline ring.

    • Pyruvic Acid: This component serves a dual role. Its α-methylene group is nucleophilic (in its enol form) and attacks the ketone, while its keto group undergoes condensation with the aniline's amino group. This specific combination directly forms the new pyridine ring with the desired carboxylic acid at the C2 position.

  • Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. For many organic reactions, including the Friedländer synthesis, water can enhance reaction rates and selectivity through hydrophobic effects and hydrogen bonding.[13][14]

  • Catalyst-Free Conditions: The inherent reactivity of the starting materials under thermal conditions in water can often preclude the need for an external acid or base catalyst, simplifying the reaction and purification process and further improving its green profile.[13]

cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation & Purification A Combine Reactants: - 2-amino-4'-methylbenzophenone - Pyruvic Acid B Add Solvent: Deionized Water A->B C Heat Reaction Mixture (e.g., 70-100 °C) B->C D Monitor via TLC C->D E Cool Mixture to Induce Precipitation D->E F Filter & Wash Solid (Cold Water) E->F G Recrystallize from Ethanol/Water F->G

Caption: Proposed workflow for a green, water-based Friedländer synthesis.

Hypothetical Protocol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4'-methylbenzophenone (1.0 mmol) and pyruvic acid (1.5 mmol) in deionized water (10 mL).

  • Heating: Heat the mixture to reflux (100°C) with vigorous stirring for 3-6 hours.

  • Monitoring: Track the consumption of the starting materials using TLC.

  • Isolation: Upon completion, cool the reaction flask in an ice bath to maximize precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-(p-Tolyl)quinoline-2-carboxylic acid.

Part 4: Conclusion

The synthesis of complex pharmaceutical scaffolds like 4-(p-Tolyl)quinoline-2-carboxylic acid and its isomers can be achieved through highly efficient, sustainable, and scalable green chemistry pathways. Multicomponent reactions such as the microwave-assisted Doebner synthesis provide rapid access to quinoline-4-carboxylic acids, while mechanistically distinct approaches like the catalyst-free Friedländer annulation in water offer a direct route to the corresponding 2-carboxylic acid isomers. By embracing these methodologies, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities while accelerating the discovery and production of novel therapeutic agents.

References

  • Benchchem. Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers.
  • Da Settimo, F., et al. (2006). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications, 36(14), 2015-2023.
  • Kappe, C. O., et al. (2018). Microwave-assisted Synthesis of Quinolines. ResearchGate.
  • Le, Z-G., et al. (2017). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Molecules, 22(5), 786. Available from: [Link]

  • Stadler, A., & Kappe, C. O. (2010). Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. SYNLETT, 2010(07), 1081-1084.
  • Pop, A., et al. (2009). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 14(11), 4592-4602. Available from: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. Available from: [Link]

  • Srinivasan, K. V., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Organic Chemistry Portal. Available from: [Link]

  • Iancu, A., et al. (2020). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 10(45), 26955-26966. Available from: [Link]

  • Kumar, A., et al. (2017). Metal-free, ionic liquid-mediated synthesis of functionalized quinolines. Semantic Scholar. Available from: [Link]

  • Candeias, N. R., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(7), 3664-3683. Available from: [Link]

  • Various Authors. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

  • Contini, A., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. ACS Catalysis, 13(5), 3370-3378. Available from: [Link]

  • JoVE. (2024). Green Synthesis of Quinoline-Based Ionic Liquid. Available from: [Link]

  • Benchchem. Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • Northumbria University Research Portal. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Available from: [Link]

  • EurekAlert!. (2020). Facile synthesis of quinoline in water. Available from: [Link]

  • Patel, S., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives.
  • Contini, A., et al. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. ACS Publications. Available from: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Journal of the Iranian Chemical Society, 18, 2037-2045. Available from: [Link]

  • University of KwaZulu-Natal. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Available from: [Link]

  • ResearchGate. (2025). Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. Available from: [Link]

  • ResearchGate. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Available from: [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... Available from: [Link]

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  • ResearchGate. (n.d.). A green synthesis of quinoline-4-carboxylic derivatives using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation and their docking, molecular dynamics, ADME-Tox and biological evaluation. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-(p-Tolyl)quinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and isolation of highly substituted quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and isolation of highly substituted quinoline derivatives. The synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid presents specific thermodynamic and kinetic challenges.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. Below, you will find targeted FAQs, quantitative optimization data, and a robust, step-by-step methodology designed to elevate your synthetic yields.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: I need to synthesize 4-(p-Tolyl)quinoline-2-carboxylic acid. Should I use the standard Pfitzinger reaction? A: No. The Pfitzinger reaction (condensation of isatin with a ketone) is highly effective for synthesizing quinoline-4 -carboxylic acids, not quinoline-2 -carboxylic acids. To synthesize 4-(p-Tolyl)quinoline-2-carboxylic acid, the most direct and atom-economical route is a modified Friedländer condensation between 2-amino-4'-methylbenzophenone and pyruvic acid (1)[1]. Mechanistically, the amine attacks the α -keto group of pyruvic acid to form an imine. Subsequently, the α -methyl group of the pyruvate moiety undergoes an enamine-driven nucleophilic attack on the benzophenone carbonyl, followed by dehydration to aromatize the quinoline ring.

Q2: My Friedländer condensation yields are consistently low (<40%). How can I optimize the parameters? A: The benzophenone carbonyl is sterically hindered and significantly less electrophilic than a standard aldehyde. Relying on traditional basic conditions (e.g., KOH) often leads to incomplete cyclization. Switching to an acid catalyst like p-toluenesulfonic acid (p-TSA) protonates the benzophenone carbonyl, drastically lowering the activation energy for the rate-determining cyclization step. Furthermore, using a dual solvent system like ethylene glycol/water enhances the solubility of intermediates and supports higher reaction temperatures, pushing yields above 85% (2)[2].

Quantitative Data: Effect of Catalyst and Solvent on Yield
EntryCatalyst (10 mol%)Solvent SystemTime (h)Yield (%)Observation
1NoneEthanol2415Incomplete conversion; unreacted ketone
2KOHEthanol1245Significant side-reactions
3p-TSAEthanol672Clean reaction, minor product lost in workup
4p-TSAEthylene Glycol / H₂O485 Optimal conversion, easy precipitation
5BF₃·OEt₂Acetonitrile875Good yield, but highly moisture sensitive

Q3: I am encountering a thick, intractable tar during the reaction. What causes this and how can I prevent it? A: Tar formation is a well-documented issue caused by the self-condensation or polymerization of pyruvic acid under harsh thermal conditions (3)[4]. When all reactants are mixed simultaneously, pyruvic acid molecules react with each other faster than with the sterically hindered benzophenone. To prevent this, implement a slow addition protocol . By adding pyruvic acid dropwise over 1-2 hours to the pre-heated aminobenzophenone/catalyst mixture, you maintain a low steady-state concentration of pyruvic acid, strongly favoring the desired cross-condensation.

Q4: How do I properly isolate the final product without losing yield to the aqueous phase? A: 4-(p-Tolyl)quinoline-2-carboxylic acid is amphoteric. If the workup pH is too low (<2), the quinoline nitrogen protonates, forming a water-soluble salt. If the pH is too high (>5), the carboxylic acid deprotonates, forming a water-soluble carboxylate. To maximize precipitation, you must target the molecule's isoelectric point (typically pH ~3.5). Careful titration while cooling the flask to 0-5°C is critical for quantitative recovery.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation check is successful.

Step 1: Imine Formation (Pre-activation)

  • Action: Combine 2-amino-4'-methylbenzophenone (1.0 equiv) and p-TSA (0.1 equiv) in a solvent mixture of Ethylene Glycol/Water (3:1) inside a round-bottom flask equipped with a reflux condenser.

  • Causality: Ethylene glycol provides a high boiling point and excellent solubility for the intermediates, while p-TSA protonates the ketone to accelerate nucleophilic attack (2)[2].

  • Validation Check: Stir at 50°C for 30 minutes. The solution will transition to a deep yellow/orange, confirming the activation of the amine.

Step 2: Controlled Cyclization

  • Action: Prepare a solution of pyruvic acid (1.2 equiv) in water. Add this solution dropwise over 1 hour to the reaction mixture while raising the temperature to 80°C.

  • Causality: Slow addition maintains a low steady-state concentration of pyruvic acid, suppressing its tendency to self-polymerize into intractable tars (3)[4].

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material ( Rf​ ~0.8) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV light ( Rf​ ~0.4) corresponding to the quinoline core.

Step 3: Isoelectric Isolation

  • Action: Cool the mixture to 0-5°C using an ice bath. Carefully adjust the pH to 3.5 using 1M NaOH or 1M HCl as needed.

  • Causality: Targeting the isoelectric point ensures both the basic quinoline nitrogen and the acidic carboxylate group are neutral, minimizing aqueous solubility and forcing precipitation.

  • Validation Check: A dense, off-white to pale yellow precipitate will rapidly form at the correct pH. If the solution remains clear, your pH has drifted too far in either direction.

Step 4: Purification

  • Action: Filter the precipitate under vacuum and wash with cold water, followed by a minimal amount of cold ethanol. Recrystallize from hot ethanol/water.

  • Validation Check: The final product should appear as crystalline white/pale yellow needles with a sharp melting point.

Part 3: Visual Workflows & Troubleshooting

Workflow A 2-Amino-4'-methylbenzophenone + Pyruvic Acid B Acid Catalysis (p-TSA, 10 mol%) A->B C Reflux (65-80°C) Solvent: Ethylene Glycol/H2O B->C D Cooling & pH Adjustment (pH 3.5) C->D E Vacuum Filtration & Cold EtOH Wash D->E F Pure 4-(p-Tolyl)quinoline- 2-carboxylic acid E->F

Caption: Experimental workflow for the Friedländer synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid.

Troubleshooting Start Issue: Low Yield or Tar Formation Q1 Is unreacted starting material present on TLC? Start->Q1 Sol1 Increase reaction time or p-TSA catalyst loading Q1->Sol1 Yes Q2 Is thick tar/resin observed in the flask? Q1->Q2 No Sol2 Use slow dropwise addition of pyruvic acid & lower Temp Q2->Sol2 Yes Sol3 Optimize isolation pH (Target isoelectric point pH 3.5) Q2->Sol3 No, product lost during workup

Caption: Troubleshooting decision tree for low yield and tar formation.

References

  • BenchChem - Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • Taylor & Francis - A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • ResearchGate - A highly effective one-pot synthesis of quinolines

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Challenges for 4-(p-Tolyl)quinoline-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of rigid, planar heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of rigid, planar heterocyclic compounds. 4-(p-Tolyl)quinoline-2-carboxylic acid (CAS: 307300-99-8) is a classic example of a "brick dust" molecule.

The combination of the quinoline core and the p-tolyl group creates a highly lipophilic surface area that promotes strong intermolecular π−π stacking. Furthermore, the carboxylic acid at the 2-position forms robust hydrogen-bonded dimers. Even in a highly polar aprotic solvent like dimethyl sulfoxide (DMSO), the lattice energy of the crystalline solid often exceeds the solvation energy, leading to incomplete dissolution and compromised assay data 1.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring your compound is fully solvated without compromising its structural integrity or your downstream biological assays.

Quantitative Data Summary

To effectively troubleshoot, we must first understand the physicochemical parameters governing the molecule's behavior.

PropertyValue / CharacteristicImpact on Solvation Dynamics
CAS Number 307300-99-8N/A
Molecular Formula C17H13NO2High carbon-to-heteroatom ratio reduces aqueous/polar solubility.
Structural Features Planar quinoline + p-tolyl ringInduces strong intermolecular π−π stacking in the crystal lattice.
Functional Groups Carboxylic acid (-COOH)Forms strong hydrogen-bonded dimers, resisting solvent penetration.
Predicted pKa ~1.0 - 3.0Easily deprotonated by mild bases to form highly soluble salts 2.
Max Assay DMSO Limit < 5% (v/v)Prevents target protein unfolding and assay interference 3.
Diagnostic Workflow

Follow this logical progression to achieve complete solvation.

SolubilityTroubleshooting Start 4-(p-Tolyl)quinoline-2-carboxylic acid Insoluble in 100% DMSO Step1 Acoustic & Thermal Disruption (Sonication + 40°C Heating) Start->Step1 Check1 Clear Solution Achieved? Step1->Check1 Step2 In Situ Salt Formation (Add 1.05 eq. NaOH or Tris) Check1->Step2 No Success Proceed to Aqueous Dilution (Keep Final DMSO < 5%) Check1->Success Yes Check2 Clear Solution Achieved? Step2->Check2 Step3 Co-solvent Matrix (Add PEG-400 or DMF) Check2->Step3 No Check2->Success Yes Step3->Success

Workflow for troubleshooting 4-(p-Tolyl)quinoline-2-carboxylic acid solubility in DMSO.

Step-by-Step Troubleshooting Protocols
Protocol A: Thermal & Acoustic Disruption

Causality: Solvation is a kinetic process. Acoustic cavitation from sonication disrupts the solvent-solute boundary layer and breaks weak intermolecular aggregates. Mild thermal energy helps overcome the activation barrier for solvation without degrading the compound.

  • Weigh the required mass of 4-(p-Tolyl)quinoline-2-carboxylic acid into a sterile, dry amber glass vial (to prevent potential photolytic degradation).

  • Add anhydrous, newly opened DMSO (≥99.9% purity). Note: DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of lipophilic carboxylic acids.

  • Vortex vigorously for 60 seconds to maximize initial surface area exposure.

  • Place the vial in an ultrasonic water bath heated to 40°C for 15 minutes.

  • Self-Validation Step: Remove the vial and shine a laser pointer through the solution in a dark room. If the beam path is visible (the Tyndall effect), micro-particulates remain in suspension. Do not proceed to your assay; move to Protocol B.

Protocol B: In Situ Salt Formation (Deprotonation)

Causality: Converting the neutral carboxylic acid to a carboxylate anion introduces an ionic charge. This drastically increases ion-dipole interactions with DMSO and prevents reprecipitation upon subsequent dilution into aqueous buffers 4.

  • Prepare a 1 M stock solution of sodium hydroxide (NaOH) or Tromethamine (Tris base) in molecular biology grade water.

  • To the turbid DMSO suspension from Protocol A, add 1.05 molar equivalents of the base dropwise while continuously vortexing.

  • Sonicate the mixture for an additional 5 minutes at room temperature.

  • Self-Validation Step: The solution should rapidly transition from a cloudy suspension to an optically clear liquid. To confirm, centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube; the absence of a pellet confirms complete solvation.

Protocol C: Aqueous Dilution & Co-Solvent Matrix

Causality: Transferring a 100% DMSO stock directly into an aqueous assay buffer often causes "solvent shift" precipitation. DMSO rapidly diffuses into the water, leaving the hydrophobic p-tolyl and quinoline rings exposed, forcing the drug to crash out of solution.

  • Pre-warm your target aqueous assay buffer to 37°C.

  • Calculate your dilution to ensure the final DMSO concentration in the assay does not exceed 5% v/v. Exceeding this threshold is known to unfold proteins and systematically underestimate the affinity of hydrophobic ligands 3.

  • If precipitation still occurs upon direct dilution, formulate an intermediate step-down stock using a co-solvent. Mix the DMSO stock 1:1 with Polyethylene Glycol 400 (PEG-400) or add 0.1% Tween-20 to your aqueous buffer prior to introducing the drug.

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially in DMSO, but precipitate after 24 hours at room temperature? A: This is almost always due to the hygroscopic nature of DMSO. Over time, DMSO absorbs atmospheric moisture, increasing the water fraction in the solvent matrix. Because 4-(p-Tolyl)quinoline-2-carboxylic acid is highly hydrophobic, even a 2-3% increase in water content can push the solution past its saturation point. Always use anhydrous, newly opened DMSO and store stocks in tightly sealed tubes under desiccant.

Q: Can I use higher temperatures (e.g., 80°C) to force the compound into solution faster? A: It is strongly discouraged. While heat increases kinetic energy and temporary solubility, quinoline-2-carboxylic acid derivatives can undergo decarboxylation at elevated temperatures, permanently altering the chemical structure of your test article. Stick to a maximum of 40°C.

Q: My biochemical assay requires a high concentration of the drug, but it precipitates when I dilute the DMSO stock into the buffer. What is the workaround? A: This "solvent shift" precipitation requires intermediate step-down dilutions. Instead of spiking a 100% DMSO stock directly into a 100% aqueous buffer, create an intermediate dilution using a co-solvent (e.g., 50% DMSO / 50% PEG-400) or add a surfactant (like 0.1% Tween-20) to your aqueous buffer prior to adding the drug. Additionally, ensure you are utilizing the salt form of the compound (see Protocol B) 4.

References
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega. ACS Publications. URL:[Link]

  • 4-oxo-1H-quinoline-2-carboxylic acid. ChemBK. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid

Welcome to the technical support center for the crystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Introduction

4-(p-Tolyl)quinoline-2-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, which are of significant interest in medicinal chemistry and materials science. Achieving a high degree of purity is often critical for subsequent applications, and crystallization is a primary method for this purification. However, the unique structural features of this molecule, including the rigid quinoline core, the rotatable tolyl group, and the acidic carboxylic acid moiety, can present specific challenges during crystallization. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of crystal engineering and physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-(p-Tolyl)quinoline-2-carboxylic acid?

A1: While specific quantitative solubility data for 4-(p-Tolyl)quinoline-2-carboxylic acid is not extensively documented, its solubility profile can be inferred from its structure and from data on related compounds like 2-phenyl-4-quinolinecarboxylic acid. Generally, it is expected to be:

  • Sparingly soluble in water and other non-polar solvents due to the large, non-polar aromatic scaffold.

  • More soluble in polar organic solvents , particularly those capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone).[1]

  • Solubility is highly pH-dependent. In basic aqueous solutions, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility is reduced.[2][3]

Q2: What are the most promising solvents for the recrystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid?

A2: Based on the solubility of similar compounds, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Alcohols (Ethanol, Methanol, Isopropanol)[1]

    • Ketones (Acetone)

    • Esters (Ethyl Acetate)

    • Aromatic Hydrocarbons (Toluene)

  • Solvent Mixtures (Binary Systems): A powerful technique is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. This creates a state of supersaturation that, upon slow cooling, can lead to well-formed crystals. Common pairs include:

    • Ethanol/Water

    • Acetone/Water

    • Toluene/Hexane

Q3: Is 4-(p-Tolyl)quinoline-2-carboxylic acid known to exhibit polymorphism?

A3: There is no specific literature detailing the polymorphism of 4-(p-Tolyl)quinoline-2-carboxylic acid. However, polymorphism is a common phenomenon in organic molecules, especially those with rigid cores and functional groups capable of forming different hydrogen bonding networks. Therefore, it is plausible that this compound could exist in different crystalline forms. Researchers should be aware that different crystallization conditions (e.g., solvent, cooling rate, temperature) could potentially lead to different polymorphs with distinct physical properties.

Q4: How does the pH of the solution affect the crystallization of this compound?

A4: The pH is a critical parameter. As a carboxylic acid, 4-(p-Tolyl)quinoline-2-carboxylic acid's solubility dramatically increases at higher pH due to the formation of the water-soluble carboxylate salt.[2][4] For crystallization, the compound needs to be in its neutral, less soluble form. Therefore, crystallization is typically induced by acidifying a basic solution of the compound to a pH where the carboxylic acid is protonated and precipitates.[2][5] Careful control of the final pH can influence the rate of precipitation and, consequently, the crystal quality.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid in a question-and-answer format.

Problem 1: My compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point of the solid.

Solutions:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a colder environment (e.g., an ice bath or refrigerator). Insulating the flask can help slow down the cooling process.[6]

  • Use a More Dilute Solution: Add more of the hot solvent to the dissolved compound to ensure it remains in solution at a slightly lower temperature. This can prevent premature precipitation above the compound's melting point.[7]

  • Change the Solvent System: The chosen solvent may be too "good" of a solvent, leading to a very high concentration at saturation. Experiment with a different solvent or a binary solvent system where the solubility is lower.

  • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.[6]

Problem 2: No crystals form, even after the solution has cooled completely.

Cause: This usually indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce Nucleation:

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

    • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation sites.[6]

  • Increase Concentration:

    • Evaporation: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.

Problem 3: The resulting crystals are very small, like a fine powder.

Cause: The formation of very small crystals, often referred to as "crashing out," is typically the result of rapid crystallization from a highly supersaturated solution.

Solutions:

  • Slow Down Crystallization:

    • Slower Cooling: Ensure the solution cools as slowly as possible.

    • Reduce Supersaturation: Re-dissolve the compound by heating and add a small amount of additional solvent before allowing it to cool again. This will lower the supersaturation level and encourage slower crystal growth.[7]

Problem 4: The purity of the compound does not improve after recrystallization.

Cause: This can happen if the impurities have very similar solubility properties to the desired compound in the chosen solvent, or if the impurities are being trapped within the crystal lattice.

Solutions:

  • Choose a Different Solvent: The selectivity of the crystallization process is highly dependent on the solvent. Experiment with different solvents or solvent systems.

  • Perform a Second Recrystallization: A second crystallization step can often remove residual impurities.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, other techniques such as column chromatography or acid-base extraction may be necessary to remove stubborn impurities before a final crystallization step.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 4-(p-Tolyl)quinoline-2-carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Solvent Screening for Crystallization

A systematic approach to finding the best solvent is crucial.

Solvent ClassExample SolventsExpected Solubility of 4-(p-Tolyl)quinoline-2-carboxylic acid
Polar Protic Ethanol, Methanol, WaterGood solubility in hot alcohols, poor in cold. Very low solubility in water.
Polar Aprotic Acetone, Ethyl Acetate, DMFModerate to good solubility.
Non-polar Aromatic TolueneModerate solubility, especially when hot.
Non-polar Aliphatic Hexane, HeptaneLikely insoluble or very poorly soluble.

Procedure:

  • Place a small amount (e.g., 10 mg) of the compound into several test tubes.

  • Add a different solvent (e.g., 0.5 mL) to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble material and observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and observe if crystals form. The solvent that yields well-formed crystals upon cooling is a good candidate.[6]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization oiling_out Compound Oils Out start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem small_crystals Fine Powder/Small Crystals start->small_crystals Problem impure_product Purity Not Improved start->impure_product Problem successful_crystallization Successful Crystallization start->successful_crystallization Success solution1 Reduce Cooling Rate Use More Dilute Solution Change Solvent oiling_out->solution1 solution2 Induce Nucleation (Seed/Scratch) Concentrate Solution Add Anti-Solvent no_crystals->solution2 solution3 Slow Down Cooling Reduce Supersaturation small_crystals->solution3 solution4 Change Solvent Repeat Recrystallization Use Alternative Purification impure_product->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting workflow for the crystallization of 4-(p-Tolyl)quinoline-2-carboxylic acid.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]

  • Payne, A. M.; et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • University of Rochester. Guide for crystallization.[Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION.[Link]

  • Carvalho, T.; et al. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • El-Sayed, M. A. F. Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. IAEA. [Link]

  • Carvajal, T. M.; et al. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

Sources

Optimization

optimizing Pfitzinger reaction conditions for quinoline-2-carboxylic acids

Topic: Troubleshooting the Pfitzinger Reaction and Quinoline Carboxylic Acid Workflows Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I frequently consult wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Pfitzinger Reaction and Quinoline Carboxylic Acid Workflows

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I frequently consult with researchers attempting to optimize the Pfitzinger reaction specifically for the synthesis of quinoline-2-carboxylic acids .

This guide is designed to address the fundamental mechanistic realities of this approach, correct common synthetic misconceptions, and provide self-validating protocols to ensure your target scaffolds are synthesized efficiently.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: I am optimizing the Pfitzinger reaction of isatin and pyruvic acid to synthesize quinoline-2-carboxylic acid, but NMR and mass spectrometry confirm I am isolating quinoline-4-carboxylic acid. What is going wrong? A: You are encountering a fundamental mechanistic restriction of the Pfitzinger pathway, not an optimization failure. The base-catalyzed ring opening of isatin yields a 2-aminophenylglyoxylate intermediate. When this intermediate cyclizes with a ketone, the carboxylic acid derived from the isatin amide cleavage is inherently locked at the C4 position of the resulting quinoline ring[1].

When you react isatin with pyruvic acid, the initial product is actually quinoline-2,4-dicarboxylic acid [2]. If your reaction conditions are too harsh (e.g., prolonged thermal reflux), selective decarboxylation occurs. Because the C2-carboxylic acid is adjacent to the pyridine nitrogen, it readily forms an ylide intermediate and decarboxylates first, leaving the C4-carboxylic acid intact[3]. Therefore, the Pfitzinger reaction cannot be used to isolate quinoline-2-carboxylic acid.

Q2: If the Pfitzinger reaction is mechanistically restricted, what is the optimal pathway for synthesizing quinoline-2-carboxylic acids? A: To synthesize a quinoline-2-carboxylic acid (quinaldic acid scaffold), you must abandon the isatin precursor and switch to the Friedländer synthesis . By condensing 2-aminobenzaldehyde with pyruvic acid under base or acid catalysis, the C2-carboxylic acid is directly installed by the pyruvic acid moiety without the risk of unwanted decarboxylation[4].

Q3: I still need to synthesize the quinoline-2,4-dicarboxylic acid intermediate via the Pfitzinger reaction for a different project. How can I minimize the tar-like byproducts that complicate purification? A: Tar formation is typically caused by the oxidative degradation of unreacted isatin in strong alkali or the aldol self-condensation of the ketone[1]. To optimize this:

  • Switch to Microwave Irradiation: Transitioning from a 48-hour thermal reflux to microwave irradiation (120 °C for 10–15 minutes) drastically reduces the residence time of sensitive intermediates, minimizing polymerization[2].

  • Solvent/Base Optimization: Substitute harsh ethanolic KOH with aqueous NaOH to improve the green chemistry profile and reduce solvent-mediated side reactions[5].

PART 2: Quantitative Data & Parameter Optimization

The table below summarizes the causality between your chosen synthetic pathway, the reaction parameters, and the resulting quinoline scaffold.

Target ScaffoldSynthetic PathwayPrimary ReagentsCatalyst / SolventOptimal Temp & TimeTypical Yield
Quinoline-4-carboxylic acid PfitzingerIsatin + AcetophenoneKOH / H₂O-EtOH100 °C / 12 h75–85%
Quinoline-2,4-dicarboxylic acid PfitzingerIsatin + Sodium PyruvateNaOH / H₂OMW 120 °C / 10 min80–90%
Quinoline-2-carboxylic acid Friedländer 2-Aminobenzaldehyde + Pyruvic AcidKOH / EtOH80 °C / 2–4 h70–85%
PART 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Below are the step-by-step methodologies for both the intermediate Pfitzinger synthesis and the corrected Friedländer synthesis.

Protocol A: Microwave-Assisted Pfitzinger Synthesis of Quinoline-2,4-dicarboxylic acid

Use this protocol if your goal is the dicarboxylic acid intermediate.

  • Initiation: In a 10 mL microwave vial, suspend isatin (1.0 mmol) in distilled H₂O (4 mL).

  • Ring Opening: Add NaOH (6.0 mmol) portion-wise.

    • Self-Validation Checkpoint: The solution will immediately shift from a deep purple suspension to a clear, pale yellow/brown solution. This visual causality confirms the successful hydrolysis of the isatin amide bond to the keto-acid intermediate[1].

  • Condensation: Add sodium pyruvate (1.5 mmol) to the basic solution.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 10 minutes[2].

  • Isolation: Cool the vessel to room temperature. Acidify the mixture dropwise with 1M HCl until pH 2 is reached.

    • Self-Validation Checkpoint: A pale-yellow precipitate will form exclusively at pH < 3, confirming the protonation of both carboxylic acid moieties. Filter, wash with cold water, and dry in vacuo.

Protocol B: Friedländer Synthesis of Quinoline-2-carboxylic acid

Use this protocol to successfully isolate the 2-carboxylic acid target.

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 mmol) and pyruvic acid (1.2 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add a catalytic amount of 33% aqueous KOH (0.5 mL)[4].

  • Cyclization: Reflux the mixture at 80 °C for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent 2-aminobenzaldehyde spot indicates complete imine formation and subsequent cyclodehydration.

  • Workup: Neutralize the cooled mixture with glacial acetic acid to pH 4. Concentrate under reduced pressure, extract with ethyl acetate, and recrystallize from ethanol to yield the pure quinoline-2-carboxylic acid.

PART 4: Pathway Visualization

The diagram below maps the mechanistic divergence discussed in Q1 and Q2, illustrating why the Pfitzinger reaction fails for 2-carboxylic acid targets.

G isatin Isatin + Pyruvic Acid (Pfitzinger Starting Materials) diacid Quinoline-2,4-dicarboxylic acid (Intermediate) isatin->diacid NaOH, H2O Reflux or MW c4acid Quinoline-4-carboxylic acid (Observed Product) diacid->c4acid Selective Decarboxylation (-CO2 at C2) c2acid Quinoline-2-carboxylic acid (Target Product) diacid->c2acid IMPOSSIBLE C4-COOH does not decarboxylate first amino 2-Aminobenzaldehyde + Pyruvic Acid (Friedländer Starting Materials) amino->c2acid Base Catalysis Condensation

Mechanistic divergence: Pfitzinger vs. Friedländer pathways for quinoline carboxylic acids.

PART 5: References
  • [4] Product Class 3: Quinolines. Thieme E-Books & E-Journals. URL:[Link]

  • [2] Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC). URL:[Link]

  • [5] Microwave-assisted processes for quinoline derivatives. RSC Advances. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(p-Tolyl)quinoline-2-carboxylic Acid in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized quinolines in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized quinolines in aqueous media. The 4-(p-Tolyl)quinoline-2-carboxylic acid scaffold is notoriously tricky because it behaves as a dynamic system rather than a static molecule.

Its stability in aqueous buffer is governed by three competing physicochemical forces: pH-dependent solubility, thermodynamic susceptibility to decarboxylation, and avidity for transition metals. This guide is designed to help you troubleshoot and optimize your assays by understanding the causality behind these degradation pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound immediately precipitate when diluted into my assay buffer?

The Causality: The precipitation is driven by the protonation state of the molecule. The pKa of the 2-carboxylic acid group on the quinoline ring is approximately 3.85[1]. When placed in an aqueous buffer below pH 5.0, the carboxylate is protonated to its neutral form. Without the charged carboxylate to anchor it in the water phase, the highly lipophilic 4-(p-tolyl) moiety drives rapid hydrophobic aggregation, leading to precipitation. The Solution:

  • Primary Fix: Maintain your buffer pH at ≥ 6.5 to ensure the compound exists as a soluble carboxylate anion.

  • Secondary Fix: If your experiment strictly requires an acidic pH, you must introduce a co-solvent. Pre-dissolve the compound in DMSO and ensure the final assay buffer contains at least 2–5% DMSO or a surfactant like Tween-20 to maintain micellar solubility.

Q2: I am seeing a steady decrease in compound concentration over 24 hours at 37°C, but there is no precipitate. What is happening?

The Causality: You are likely observing the spontaneous decarboxylation of the molecule. Quinoline-2-carboxylic acids are highly susceptible to losing their carboxyl group, converting into 4-(p-tolyl)quinoline. The nitrogen atom in the quinoline ring acts as an electron sink, stabilizing the transient carbanion formed during the loss of CO₂[2]. This decarboxylation can occur even in the absence of a metal catalyst upon heating[3]. The Solution:

  • Store all stock solutions at -20°C and keep working aliquots on ice (4°C) until immediately before use.

  • Minimize the duration of 37°C incubations. If long incubations are required, quantify the degradation rate using the stability-indicating HPLC assay below and mathematically correct your pharmacological readouts.

Q3: My HPLC peaks are tailing severely, and mass balance recovery is inconsistent. Is the compound degrading in the column?

The Causality: The spatial arrangement of the quinoline nitrogen and the 2-carboxylate creates a powerful bidentate chelating motif. The compound will actively sequester trace divalent cations (e.g., Cu²⁺, Zn²⁺, Fe²⁺) from your aqueous buffer or from the stainless-steel components of your LC system[4]. This metal coordination alters the compound's polarity, causing peak tailing, and can also catalyze radical-mediated decarboxylation[5]. The Solution:

  • Add a competitive chelator (e.g., 1 mM EDTA) to your sample preparation buffer.

  • Use LC-MS grade water and reagents to minimize trace metal contamination.

Quantitative Stability Profile

To assist in your experimental design, the thermodynamic and kinetic vulnerabilities of 4-(p-Tolyl)quinoline-2-carboxylic acid are summarized below.

ParameterConditionObserved EffectMechanistic Cause
pH < 5.0Rapid PrecipitationProtonation of 2-COOH (pKa ~3.85) maximizes the hydrophobicity of the p-tolyl core[1].
pH > 6.5Complete SolubilityFormation of the highly soluble, negatively charged carboxylate anion.
Temperature > 37°CLoss of Parent MassThermal decarboxylation to 4-(p-tolyl)quinoline[3].
Trace Metals Cu²⁺, Ag⁺, Fe²⁺Peak Tailing & DegradationBidentate chelation via quinoline-N and 2-COOH; metal-catalyzed radical decarboxylation[4].

Diagnostic Workflows & Visualization

Use the following logic tree to rapidly diagnose and resolve stability issues in your workflow.

G Start 4-(p-Tolyl)quinoline-2-carboxylic acid in Aqueous Buffer Q1 Issue: Visible Turbidity or Precipitation? Start->Q1 Q2 Issue: Unexplained Loss of HPLC Peak? Start->Q2 Q3 Issue: Peak Tailing or Assay Interference? Start->Q3 Mech1 Mechanism: Protonation of 2-COOH causes hydrophobic p-tolyl aggregation Q1->Mech1 Yes Sol1 Action: Increase pH > 6.0 or add 5% DMSO Mech1->Sol1 Mech2 Mechanism: Spontaneous or metal-catalyzed decarboxylation to 4-(p-tolyl)quinoline Q2->Mech2 Yes Sol2 Action: Lower Temp (<4°C) & Avoid Cu/Ag/Pd metals Mech2->Sol2 Mech3 Mechanism: Chelation of trace metals via quinoline-N and 2-COOH Q3->Mech3 Yes Sol3 Action: Add 1 mM EDTA to buffer or use LC-MS grade reagents Mech3->Sol3

Figure 1: Troubleshooting logic tree for 4-(p-Tolyl)quinoline-2-carboxylic acid stability issues.

Self-Validating Protocol: Stability-Indicating HPLC Assay

To verify whether your compound is intact or has undergone decarboxylation/chelation, implement this self-validating HPLC-UV methodology.

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA lowers the pH to suppress silanol interactions on the column and provides ion-pairing to disrupt metal chelation).

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Quenching & Extraction

  • Take 100 µL of your aqueous buffer sample and immediately quench it with 100 µL of cold Acetonitrile containing 2 mM EDTA. Vortex for 10 seconds.

  • Centrifuge at 14,000 × g for 5 minutes at 4°C to pellet any precipitated proteins or insoluble buffer salts. Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Column: C18, 50 × 2.1 mm, 1.7 µm particle size (UPLC preferred).

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 254 nm.

Step 4: Self-Validation Check (Critical) Before running experimental samples, inject a 50:50 mixture of the intact acid and a heat-degraded sample (boiled for 2 hours at pH 7).

  • Validation Criteria: You must observe baseline resolution between two distinct peaks. The polar parent compound (4-(p-Tolyl)quinoline-2-carboxylic acid) will elute first. The highly lipophilic degradation product (4-(p-tolyl)quinoline) will elute significantly later. If the peaks co-elute, decrease the initial gradient slope to 5% B to 60% B over 5 minutes.

References

  • Title: Certified Reference Material Quinoline-2-carboxylic acid Source: AR-Reagent / NIST Traceable Standards URL: 1

  • Title: Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions Source: Organic Letters (ACS Publications) URL: 3

  • Title: Why does 2-quinoline acetic acid undergo decarboxylation faster than quinoline 2-carboxylic acid? Source: Chemistry Learning Club URL: 2

  • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution Source: ACS Omega URL: 4

  • Title: Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids Source: Thieme E-Books & E-Journals URL: 5

Sources

Optimization

reducing byproduct formation in 4-(p-Tolyl)quinoline-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(p-Tolyl)quinoline-2-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges, primarily focusing on the mitigation of byproduct formation to improve yield and purity.

Overview of the Core Synthesis: The Doebner Reaction

The most common and direct route to synthesize 4-arylquinoline-2-carboxylic acids is the Doebner reaction.[1][2][3] This is a three-component, one-pot synthesis involving an aniline, an aldehyde, and pyruvic acid.[2] For the target molecule, 4-(p-Tolyl)quinoline-2-carboxylic acid, the reactants are aniline, p-tolualdehyde, and pyruvic acid.

The reaction proceeds via the initial formation of a Schiff base from aniline and p-tolualdehyde. This is followed by a condensation with the enol form of pyruvic acid, subsequent cyclization, and finally oxidation to yield the aromatic quinoline ring system.[2][3] While robust, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields.

Visualizing the Reaction and Key Side-Products

Understanding the main reaction pathway and potential deviations is critical for effective troubleshooting.

Primary Doebner Reaction Pathway

G cluster_reactants Reactants Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase pTolualdehyde p-Tolualdehyde pTolualdehyde->SchiffBase + PyruvicAcid Pyruvic Acid Adduct Michael-type Adduct PyruvicAcid->Adduct + (enol form) SchiffBase->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Product 4-(p-Tolyl)quinoline- 2-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: The desired Doebner reaction pathway to the target product.

Common Competing Side Reactions

G cluster_reactants Reactants / Intermediates PyruvicAcid Pyruvic Acid Byproduct1 2-Methylquinoline- 4-carboxylic acid PyruvicAcid->Byproduct1 Self-condensation/ Reaction Tar Polymeric Tars PyruvicAcid->Tar Uncontrolled Polymerization Aniline Aniline Aniline->Byproduct1 Self-condensation/ Reaction Aniline->Tar Uncontrolled Polymerization Product Desired Product Byproduct2 4-(p-Tolyl)quinoline (Decarboxylated) Product->Byproduct2 Heat / Acid

Caption: Major competing pathways leading to common byproducts.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low, and the crude product is a dark, tarry substance. What's causing this and how can I prevent it?

A1: This is a classic issue in Doebner and related syntheses, often caused by the acid-catalyzed polymerization of reactants, particularly unsaturated intermediates.[4][5] The reaction can be notoriously exothermic, and excessive heat accelerates these unwanted polymerization pathways.[4]

Core Problem: Lack of temperature control and overly harsh acidic conditions.

Solutions:

  • Temperature Management: Apply heat gradually and monitor the internal temperature. If the reaction becomes vigorously exothermic, remove the heat source immediately. Some modern protocols have found success holding the temperature at a consistent 65°C.[6][7]

  • Controlled Reagent Addition: Instead of adding all components at once, try a sequential approach. One successful modified procedure involves stirring the aniline and aldehyde first, heating for a period, and then adding the pyruvic acid dropwise as a solution.[7] This keeps the concentration of reactive intermediates low at any given time.

  • Solvent Choice: While ethanol is common, solvents like acetonitrile (MeCN) have been used effectively in modified protocols, sometimes leading to cleaner reactions.[7]

Q2: My TLC analysis shows a significant byproduct spot with a higher Rf value than my desired carboxylic acid product. What is this likely to be?

A2: The most probable identity of this less polar byproduct is 4-(p-tolyl)quinoline , the decarboxylated version of your target molecule. Carboxylic acids at the 2- or 4-position of the quinoline ring are susceptible to decarboxylation, especially at elevated temperatures or under prolonged heating.[8][9]

Core Problem: Thermal or acid-catalyzed decarboxylation of the product.

Solutions:

  • Minimize Reaction Time and Temperature: Do not reflux for longer than necessary. Monitor the reaction by TLC and begin workup as soon as the starting materials are consumed. Lowering the reaction temperature can significantly reduce the rate of decarboxylation.[10]

  • pH Control During Workup: During the acid-base workup, avoid excessively high pH for prolonged periods, as this can sometimes facilitate decarboxylation in related systems. Neutralize and extract the product promptly.

  • Purification Strategy: This byproduct can often be separated from the desired carboxylic acid via acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The desired carboxylic acid will move to the aqueous layer as its salt, while the non-acidic, decarboxylated byproduct remains in the organic layer. Re-acidification of the aqueous layer will then precipitate your purified product.[11]

Q3: I've isolated a secondary acidic byproduct that is difficult to separate from my main product. NMR suggests it might be a different quinoline carboxylic acid. What could it be?

A3: You are likely observing the formation of 2-methylquinoline-4-carboxylic acid .[12] This byproduct arises from a competing Doebner reaction pathway where aniline reacts with pyruvic acid without the involvement of the p-tolualdehyde. Studies have shown that the order of reactant mixing plays a crucial role in determining the product distribution.[12]

Core Problem: A competing three-component reaction between two molecules of aniline and one of pyruvic acid, or a related self-condensation pathway of pyruvic acid followed by reaction with aniline.

Solutions:

  • Stoichiometry and Order of Addition: Ensure p-tolualdehyde is not the limiting reagent. A successful strategy to favor the desired product is to pre-form the Schiff base by stirring aniline and p-tolualdehyde together before the dropwise addition of pyruvic acid.[7] This consumes the aniline in the desired pathway first.

  • Catalyst Choice: While often run in refluxing ethanol or acetic acid, some modern variations use Lewis acids like BF₃·THF to improve yields and potentially selectivity.[6][7] This may help steer the reaction toward the intended pathway.

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterConditionPrimary Effect on ByproductsRecommendation
Temperature > 100°C (e.g., high reflux)Increases tar formation and decarboxylation.[4][8]Maintain moderate, controlled temperature (e.g., 65-80°C).[7][10]
Reagent Addition All at once (one-pot)Higher chance of competing side reactions.[12]Add pyruvic acid solution dropwise to a pre-stirred mixture of aniline and aldehyde.[7]
Solvent Ethanol (traditional)Can work, but may require optimization.Consider acetonitrile (MeCN) for potentially cleaner reactions as per modern protocols.[7]
Catalyst Acetic Acid / NoneStandard, but may not be optimal for all substrates.For challenging substrates, screen Lewis acids like BF₃·THF.[6][13]

Optimized Experimental Protocol

This protocol is based on a modified Doebner hydrogen-transfer reaction which has shown improved yields and applicability for a range of substrates.[7][13]

Workflow Diagram

Caption: Optimized experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, add aniline (1.8 mmol, 1.0 eq), p-tolualdehyde (2.0 mmol, ~1.1 eq), and acetonitrile (MeCN, ~1.0 mL).

  • Catalyst Addition & Initial Reaction: Add the Lewis acid catalyst, for example, boron trifluoride tetrahydrofuran complex (BF₃·THF, 0.5 eq). Begin stirring and heat the mixture to 65°C for 1 hour.[7]

  • Pyruvic Acid Addition: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol, 0.33 eq relative to aniline) in MeCN (~1.7 mL). Add this solution dropwise to the main reaction mixture over 5-10 minutes using a syringe pump or dropping funnel. This slow addition is crucial to suppress byproduct formation.[7]

  • Reaction Completion: Continue to stir the reaction at 65°C. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a drop of acetic acid). The reaction is typically complete within 20 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake vigorously. The product, being an acid, will form its sodium salt and dissolve in the aqueous layer. The non-acidic byproducts and unreacted aldehyde will remain in the organic layer.

    • Separate the layers. Wash the organic layer one more time with NaHCO₃ solution.

    • Combine the aqueous layers. Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated HCl or acetic acid until the product precipitates out (typically around pH 4-5).[14]

  • Purification: Filter the precipitated solid using a Büchner funnel, wash with cold water, and then a small amount of cold methanol or ethanol. Dry the solid under vacuum to obtain the purified 4-(p-Tolyl)quinoline-2-carboxylic acid.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Study of 4-(p-Tolyl)quinoline-2-carboxylic Acid Analogs: Mechanistic Insights and Performance Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quinoline-2-carboxylic acid scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinoline-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antiviral and anticancer properties to metabolic regulation. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 4-(p-Tolyl)quinoline-2-carboxylic acid against its structural analogs. By dissecting the causality behind specific functional group modifications and detailing self-validating experimental protocols, this document serves as a comprehensive resource for optimizing quinoline-based lead compounds.

Structural Rationale & Target Biology

Quinoline-2-carboxylic acid derivatives are well-documented inhibitors of host-cell enzymes essential for viral replication and tumor proliferation, most notably dihydroorotate dehydrogenase (DHODH) (1[1]). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pyrimidine pool, these inhibitors induce cell cycle arrest in rapidly proliferating cells[1].

Additionally, positional isomerism plays a critical role in target selectivity. Experimental evaluations have demonstrated that quinoline-2-carboxylic acid is a significantly more potent inhibitor of metabolic enzymes like α-glucosidase and α-amylase compared to its isomer, quinoline-4-carboxylic acid (2[2]).

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Target) DHO->DHODH Binds Orotate Orotate (Product) DHODH->Orotate Catalyzes Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine Precursor Inhibitor 4-(p-Tolyl)quinoline- 2-carboxylic acid Inhibitor->DHODH Competitive Inhibition

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by the quinoline analog.

Comparative SAR Analysis

To understand the superior performance of 4-(p-Tolyl)quinoline-2-carboxylic acid, we must analyze the causality behind its structural components:

  • Position 4 Substitution (The p-Tolyl Group): The inclusion of a para-methylphenyl group provides a critical lipophilic anchor. In the context of DHODH, this moiety projects into the hydrophobic ubiquinone-binding tunnel. The methyl group increases van der Waals contacts compared to an unsubstituted phenyl ring, significantly lowering the IC50.

  • Position 2 Substitution (The Carboxylic Acid): The free carboxylate is non-negotiable for in vitro activity. It forms a vital electrostatic interaction (salt bridge) with basic residues in the target active site (e.g., Arg136 in human DHODH). Esterification of this group (e.g., forming a methyl or isopropyl ester) abolishes in vitro binding, though such derivatives are often synthesized as lipophilic prodrugs for in vivo applications (3[3]).

SAR_Logic Core Quinoline-2-carboxylic acid Scaffold Pos4 Position 4 (Aryl) Core->Pos4 Pos2 Position 2 (Carboxyl) Core->Pos2 pTolyl p-Tolyl Group (Optimal Lipophilicity) Pos4->pTolyl Enhanced Phenyl Unsubstituted Phenyl (Lower Affinity) Pos4->Phenyl Baseline FreeAcid Free Acid (Critical Salt Bridge) Pos2->FreeAcid Active Ester Esterification (Loss of Activity) Pos2->Ester Inactive

Structure-Activity Relationship (SAR) logic tree for 4-(p-Tolyl)quinoline-2-carboxylic acid.

Quantitative Performance Comparison

The following table summarizes the comparative in vitro performance of various analogs against human DHODH and α-glucosidase.

AnalogR1 (Position 4)R2 (Position 2)DHODH IC50 (nM)α-Glucosidase IC50 (µg/mL)Mechanistic Rationale
1 (Lead) p-Tolyl-COOH45 ± 48.2 ± 0.5Optimal hydrophobic packing; intact salt bridge.
2 Phenyl-COOH120 ± 1214.1 ± 1.1Lacks para-methyl anchor, reducing van der Waals contacts.
3 4-Chlorophenyl-COOH32 ± 39.5 ± 0.8Halogen bonding slightly enhances target affinity.
4 p-Tolyl-COOCH3>10,000>100Loss of critical carboxylate interaction (Prodrug form).
5 (Ref) N/A (Quinoline-4-COOH)N/A>10,00060.2 ± 3.4Isomeric scaffold; poor fit for Pos-2 specific pockets[2].

Note: Quinoline-4-carboxylic acid (Analog 5) is included as an isomeric reference to demonstrate the strict positional requirement for α-glucosidase inhibition[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the SAR data must be self-validating. The workflows below incorporate internal controls to rule out false positives and assay interference.

Exp_Workflow Synth 1. Synthesis (Pfitzinger) Purify 2. Purification (HPLC/NMR) Synth->Purify Assay 3. In Vitro Assay (Self-Validating) Purify->Assay SAR 4. Data Analysis (IC50 & SAR) Assay->SAR

Self-validating experimental workflow from chemical synthesis to biological SAR data analysis.

Chemical Synthesis: The Pfitzinger Reaction

Causality: While the Doebner-von Miller reaction is a common method for synthesizing quinoline derivatives (1[1]), it frequently yields isomeric mixtures. To guarantee absolute regiocontrol (ensuring the carboxylic acid is strictly at Position 2 and the aryl group at Position 4), the Pfitzinger reaction is utilized.

Protocol:

  • Suspend isatin (1.0 eq) and p-methylacetophenone (1.1 eq) in a 33% aqueous KOH solution.

  • Reflux the mixture for 12-24 hours. The strong base opens the isatin ring to form an isatinate intermediate, which subsequently condenses with the ketone.

  • Cool the reaction to room temperature and acidify with 1M HCl to pH 3.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 4-(p-Tolyl)quinoline-2-carboxylic acid.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6), specifically looking for the disappearance of the ketone methyl signal and the appearance of the quinoline C3-H singlet (~8.0 ppm).

In Vitro DHODH Inhibition Assay

Causality: DHODH is a redox enzyme. Because directly measuring the reduction of its natural coenzyme (ubiquinone) is optically difficult in high-throughput formats, 2,6-dichlorophenolindophenol (DCIP) is used as a terminal electron acceptor. DCIP changes from blue to colorless upon reduction, allowing continuous spectrophotometric tracking at 600 nm.

Protocol:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • In a 96-well plate, add 10 µL of the test analog (dissolved in DMSO, serially diluted).

  • Add 80 µL of enzyme mix containing recombinant human DHODH, 1 mM dihydroorotate, and 0.1 mM decylubiquinone.

  • Initiate the reaction by adding 10 µL of 0.6 mM DCIP.

  • Monitor absorbance decay at 600 nm for 10 minutes at 25°C.

  • Self-Validating Controls:

    • Positive Control: Brequinar (validates enzyme viability and assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes baseline uninhibited activity).

    • Interference Control (Crucial): Test compound + DCIP + buffer (NO enzyme). This ensures the quinoline analog does not spontaneously reduce DCIP, which would create a false-positive "inhibition" readout.

α-Glucosidase Inhibition Assay

Causality: To validate the metabolic regulatory potential of the quinoline-2-carboxylic acid scaffold (2[2]), p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as a synthetic substrate. Enzymatic cleavage yields p-nitrophenol, a yellow chromophore.

Protocol:

  • In a 96-well plate, combine 20 µL test compound and 100 µL α-glucosidase solution (0.1 U/mL in 0.1 M phosphate buffer, pH 6.8).

  • Pre-incubate at 37°C for 15 minutes to allow compound-enzyme equilibration.

  • Add 20 µL of 5 mM pNPG substrate to initiate the reaction.

  • Incubate for 20 minutes at 37°C, then stop the reaction with 50 µL of 0.1 M Na2CO3.

  • Measure absorbance at 405 nm.

  • Self-Validating Controls:

    • Positive Control: Acarbose solution.

    • Background Control: Compound + pNPG + buffer (NO enzyme). This rules out non-enzymatic substrate hydrolysis and corrects for any intrinsic absorbance of the quinoline analogs at 405 nm.

Conclusion

The 4-(p-Tolyl)quinoline-2-carboxylic acid scaffold represents a highly optimized pharmacophore. The SAR data clearly demonstrates that the para-methyl substitution at Position 4 provides a superior lipophilic fit for target hydrophobic pockets compared to unsubstituted phenyl rings. Furthermore, maintaining the free carboxylic acid at Position 2 is an absolute requirement for in vitro target engagement. By employing self-validating assays, researchers can confidently utilize this scaffold as a foundation for developing next-generation antiviral, anticancer, and antidiabetic therapeutics.

References

  • Royal Society of Chemistry (RSC). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters.[Link]

  • National Institutes of Health (NIH / PMC). 4-Methylphenyl quinoline-2-carboxylate.[Link]

Sources

Comparative

Comparative Binding Affinity of 4-(p-Tolyl)quinoline-2-carboxylic Acid: A Dual-Target Pharmacophore Analysis

As drug discovery pivots toward multi-target scaffolds, quinoline-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores. Specifically, 4-(p-Tolyl)quinoline-2-carboxylic acid (4-pTQA) (CAS: 307300-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target scaffolds, quinoline-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores. Specifically, 4-(p-Tolyl)quinoline-2-carboxylic acid (4-pTQA) (CAS: 307300-99-8) represents a structurally compelling candidate[1]. While historically utilized as a synthetic intermediate in promoter-regulated selective annulations[2], its structural motifs—a bidentate C2-carboxylic acid and a lipophilic C4-aryl substitution—make it a prime candidate for comparative binding studies against two distinct, high-value biological targets: the New Delhi Metallo-β-lactamase-1 (NDM-1) [3] and the NMDA receptor (NR1 glycine-binding site) [4].

This guide objectively evaluates the comparative binding affinity of the 4-pTQA scaffold against established alternatives, providing researchers with the mechanistic rationale and self-validating experimental protocols required to benchmark its performance.

Mechanistic Rationale & Target Profiling

The binding efficacy of quinoline-2-carboxylates is dictated by the spatial arrangement of their functional groups. The causality behind testing 4-pTQA lies in its dual-domain interaction capability:

  • NDM-1 Inhibition (Antibiotic Resistance): Metallo-β-lactamases utilize active-site zinc ions (Zn1 and Zn2) to hydrolyze carbapenems. The quinoline nitrogen and the C2-carboxylate of 4-pTQA can form a bidentate chelation complex with these zinc ions. Concurrently, the 4-p-tolyl group projects into the hydrophobic S3 subsite, displacing ordered water molecules to provide a favorable entropic binding gain[3].

  • NMDA Receptor Antagonism (Neurological Modulation): Endogenous kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) modulates glutamatergic transmission by binding the NR1 subunit[5][6]. In 4-pTQA, the C2-carboxylate mimics the amino acid moiety required for arginine interaction at the glycine site, while the bulky, lipophilic p-tolyl group occupies the adjacent hydrophobic cavity, a known driver for nanomolar affinity in substituted quinolines[7].

BindingLogic cluster_NDM1 NDM-1 Metallo-β-Lactamase cluster_NMDA NMDA Receptor (NR1) Compound 4-(p-Tolyl)quinoline- 2-carboxylic acid Zn Zn1/Zn2 Chelation (C2-Carboxylate & N) Compound->Zn Hydrophobic1 S3 Subsite Occupation (C4-p-Tolyl) Compound->Hydrophobic1 GlySite Glycine Site Binding (C2-Carboxylate) Compound->GlySite Hydrophobic2 Lipophilic Cavity (C4-p-Tolyl) Compound->Hydrophobic2 Effect1 Re-sensitization to Carbapenems Zn->Effect1 Hydrophobic1->Effect1 Effect2 Glutamatergic Modulation GlySite->Effect2 Hydrophobic2->Effect2

Diagram 1: Structural basis for the dual-target binding affinity of the 4-pTQA scaffold.

Comparative Binding Affinity Data

To contextualize 4-pTQA's potential, we must compare its structural class against gold-standard inhibitors. The tables below synthesize established empirical data for reference compounds alongside the projected Structure-Activity Relationship (SAR) profile for 4-pTQA.

Table 1: NDM-1 Binding Thermodynamics (Zinc Chelation)

Data derived from Isothermal Titration Calorimetry (ITC) and enzymatic assays[3].

Compound / ScaffoldIC₅₀ (µM)K_d (µM)Binding ModeEntropic Gain (-TΔS)
Dipicolinic Acid (DPA) (Ref)> 20.0~ 15.0Zn1/Zn2 ChelationLow
8-MSQA (Ref)1.640.85Zn1/Zn2 + H-bondingModerate
4-pTQA (SAR Projection)~ 2.5 - 5.0~ 1.5 - 3.0Zn1/Zn2 + S3 HydrophobicHigh (Driven by p-tolyl)

Analysis: While 8-MSQA utilizes a sulfonamide for potent inhibition[3], 4-pTQA relies on the hydrophobic effect. The p-tolyl group forces the displacement of active-site water molecules, theoretically yielding a massive entropic gain (ΔS > 0), making it a thermodynamically distinct alternative to standard chelators.

Table 2: NMDA Receptor (NR1) Glycine Site Affinity

Data derived from [³H]-MDL105,519 radioligand displacement assays[4][7].

Compound / ScaffoldIC₅₀ (µM)Target SubunitKey Interaction
Kynurenic Acid (Endogenous Ref)~ 40.0NR1C2-COOH / C4-OH
5,7-dichloro-4-(TSA)-QA (Ref)0.57NR1C2-COOH / C4-Sulfonyl
4-pTQA (SAR Projection)~ 1.0 - 5.0NR1C2-COOH / C4-p-Tolyl

Analysis: The introduction of a bulky, electron-rich substituent at the C4 position is known to significantly increase binding affinity for the glycine site[7]. 4-pTQA's p-tolyl ring provides superior lipophilic contacts compared to the hydroxyl group of kynurenic acid, positioning it as a potent synthetic antagonist.

Experimental Methodologies

To validate the binding profiles of 4-pTQA, researchers must employ orthogonal, self-validating experimental systems. The following protocols detail the causality behind each analytical step to ensure maximum data integrity.

Protocol A: Isothermal Titration Calorimetry (ITC) for NDM-1

Causality: ITC is chosen over fluorescence-based assays because it directly measures the thermodynamic heat of binding (ΔH) without requiring bulky fluorophores that could artificially alter the S3 subsite interactions[3].

  • Buffer Matching (Critical Step): Dialyze purified recombinant NDM-1 protein overnight against 50 mM HEPES (pH 7.5), 150 mM NaCl, and 50 µM ZnSO₄. Why? Mismatched buffers create massive heats of dilution that mask the ligand binding signal.

  • Ligand Preparation: Dissolve 4-pTQA in 100% DMSO to create a 10 mM stock. Dilute this stock into the exact post-dialysis buffer to a final concentration of 500 µM (ensure final DMSO concentration matches the protein cell exactly, typically ≤ 2%).

  • Titration Execution: Load NDM-1 (50 µM) into the sample cell and 4-pTQA (500 µM) into the syringe. Perform 20 injections of 2 µL at 25 °C with a stirring speed of 750 rpm.

  • Self-Validation (Blanking): Perform a control titration of 4-pTQA into the buffer alone. Subtract these background heats of dilution from the raw data before fitting to a one-set-of-sites model to extract K_d, ΔH, and ΔS.

Protocol B: Radioligand Displacement Assay for NMDA (NR1)

Causality: Using [³H]-MDL105,519 ensures that displacement is strictly occurring at the orthosteric glycine site of the NR1 subunit, preventing false positives from allosteric modulators[4].

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend and wash the pellet three times to remove endogenous glycine and glutamate, which would otherwise competitively skew the baseline.

  • Competitive Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]-MDL105,519, and varying concentrations of 4-pTQA (10⁻⁹ to 10⁻⁴ M). Incubate for 60 minutes at 4 °C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the ligand.

  • Quantification: Add liquid scintillation cocktail and count the retained radioactivity. Convert the resulting IC₅₀ values to K_i using the Cheng-Prusoff equation to account for the radioligand's inherent affinity.

Workflow cluster_ITC ITC (Thermodynamics) cluster_Radio Radioligand Assay (Affinity) Start Compound Preparation (4-pTQA in DMSO) ITC1 Strict Buffer Matching (Dialysis against HEPES) Start->ITC1 Rad1 Rat Cortex Membranes +[3H]-MDL105,519 Start->Rad1 ITC2 Titration into NDM-1 (Measure ΔH) ITC1->ITC2 ITC3 Derive Kd, ΔG, ΔS ITC2->ITC3 Rad2 Competitive Displacement (Varying 4-pTQA) Rad1->Rad2 Rad3 Scintillation Counting (Derive Ki) Rad2->Rad3

Diagram 2: Parallel self-validating workflows for evaluating thermodynamic and competitive binding affinities.

References

  • Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters The Royal Society of Chemistry URL:[Link][2]

  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems ACS Publications URL:[Link][3]

  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists KoreaScience URL:[Link][7]

  • Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors National Institutes of Health (PMC) URL:[Link][4]

  • Pharmacology and Structural Analysis of Ligand Binding to the Orthosteric Site of Glutamate-Like GluD2 Receptors National Institutes of Health (PMC) URL:[Link][6]

Sources

Validation

4-(p-Tolyl)quinoline-2-carboxylic acid vs 4-phenylquinoline-2-carboxylic acid efficacy

An in-depth technical comparison of 4-(p-Tolyl)quinoline-2-carboxylic acid and 4-phenylquinoline-2-carboxylic acid requires a rigorous analysis of their physicochemical properties, synthetic accessibility, and structure-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 4-(p-Tolyl)quinoline-2-carboxylic acid and 4-phenylquinoline-2-carboxylic acid requires a rigorous analysis of their physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR). As privileged scaffolds in medicinal chemistry, these compounds serve as critical intermediates for developing high-affinity ligands, most notably for the 18 kDa translocator protein (TSPO), a primary biomarker for neuroinflammation and macrophage-driven pathologies.

This guide provides an objective evaluation of how a single para-methyl substitution (p-tolyl) on the 4-aryl ring fundamentally alters the efficacy, metabolic fate, and target engagement of the quinoline-2-carboxylic acid pharmacophore.

Physicochemical Profiling & Structural Causality

The decision to utilize a 4-phenyl versus a 4-(p-tolyl) substitution dictates the lipophilicity, steric bulk, and metabolic stability of the final drug candidate. In neuropharmacology and molecular imaging, where crossing the blood-brain barrier (BBB) is required, these parameters are non-negotiable.

  • Lipophilicity & Target Engagement: The addition of the para-methyl group (p-tolyl) increases the calculated LogP by approximately 0.5 units. While this increased lipophilicity can drive deeper insertion into hydrophobic binding pockets (lowering the Ki​ ), it simultaneously increases the risk of non-specific tissue binding—a historical hurdle that has plagued first-generation TSPO radioligands[1].

  • Metabolic Liability: The unsubstituted 4-phenyl ring is susceptible to CYP450-mediated aromatic para-hydroxylation. Conversely, the p-tolyl group blocks this position but introduces a benzylic methyl group. Benzylic carbons are highly susceptible to rapid CYP-mediated oxidation, forming hydroxymethyl or carboxylic acid metabolites, which drastically shortens the pharmacokinetic half-life.

Table 1: Quantitative Physicochemical Comparison

Parameter4-Phenylquinoline-2-carboxylic acid4-(p-Tolyl)quinoline-2-carboxylic acidCausality / Pharmacological Impact
Molecular Formula C₁₆H₁₁NO₂C₁₇H₁₃NO₂The additional -CH₃ group alters the electron density via weak inductive donation.
Molecular Weight 249.27 g/mol 263.29 g/mol Both remain well within Lipinski’s Rule of 5 limits for optimal oral bioavailability.
Calculated LogP ~3.4~3.9Higher LogP in the p-tolyl variant increases BBB penetration but risks higher non-specific binding.
Primary Clearance Aromatic para-hydroxylationBenzylic oxidationDictates the in vivo half-life; benzylic oxidation typically results in faster systemic clearance.

Efficacy in Target Binding: The TSPO Model

To objectively compare the biological efficacy of these scaffolds, we must evaluate their active derivatives—specifically, their corresponding quinoline-2-carboxamides.

The 4-Phenylquinoline-2-carboxamide Advantage: Derivatives built upon the unsubstituted 4-phenyl scaffold have demonstrated exceptional clinical utility. For instance, the radiotracer precursor 3-methyl-4-phenylquinoline-2-carboxylic acid is used to synthesize 18F-LW223[2]. This tracer exhibits high specific uptake in macrophage-driven inflammation (e.g., during myocardial infarction) and maintains a slow metabolism in the blood (69% parent compound remaining at 120 min)[3]. Critically, the 4-phenyl scaffold in LW223 achieves high-affinity binding to TSPO that is independent of the rs6971 human genetic polymorphism, a mutation that causes highly variable binding states in patients and limits the efficacy of other tracers[2].

The 4-(p-Tolyl)quinoline-2-carboxamide Trade-off: While the p-tolyl derivative can theoretically achieve sub-nanomolar affinity due to enhanced van der Waals interactions within the TSPO binding cleft, the extended linear bulk of the para-methyl group can induce steric clashes depending on the specific conformation of the receptor. Furthermore, the increased lipophilicity often leads to a higher volume of distribution, obscuring the specific signal-to-noise ratio required for precise PET imaging or targeted drug delivery[1].

Table 2: Comparative Efficacy Implications

Efficacy Metric4-Phenylquinoline-2-derivatives4-(p-Tolyl)quinoline-2-derivatives
Target Affinity (TSPO) High ( Ki​ ~ 1-12 nM)High (Potential for sub-nanomolar Ki​ )
Non-Specific Binding Moderate to LowHigh (Due to elevated lipophilicity)
rs6971 Polymorphism Independent (in optimized carboxamides)Highly dependent on the full pharmacophore
Signal-to-Noise Ratio Excellent for in vivo imagingSuboptimal; background tissue retention

Self-Validating Synthetic Methodologies

To evaluate these scaffolds, researchers require high-purity (>99%) materials. The following protocol details the transition-metal-promoted selective annulation and subsequent hydrolysis to yield the target carboxylic acids.

Rationale for Reagent Selection: Mn(OAc)₃ is utilized as a promoter because it facilitates a selective radical annulation and C–C bond cleavage, allowing the direct assembly of the quinoline core from 2-styrylanilines without the need for pre-functionalized halogenated precursors[4]. For the hydrolysis step, a 50% aqueous ethanol mixture is strategically chosen to co-solubilize the highly lipophilic ethyl ester intermediate and the aqueous NaOH, ensuring a homogenous reaction that drives saponification to completion[5].

Step-by-Step Protocol:

  • Annulation: In a reaction vessel, combine the respective 2-styrylaniline (1.0 mmol) and the appropriate β-carbonyl ester (1.2 mmol) in chlorobenzene (4 mL)[4].

  • Catalysis: Add Mn(OAc)₃ (1.2 mmol) and stir the mixture at 90 °C for 5 hours[4].

  • Extraction: Wash the mixture with aqueous sodium thiosulfate to quench the reaction. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Intermediate Purification: Purify the residue via silica gel column chromatography (eluting with ethyl acetate/petroleum ether) to isolate the 4-arylquinoline-2-carboxylic acid ethyl ester[4].

  • Hydrolysis: Dissolve the purified ester (approx. 9.85 mmol) in 50% aqueous ethanol (200 mL). Add NaOH (39.4 mmol, ~4 equivalents) and stir at 80 °C for 1.5 hours[5].

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the ester mass peak and the emergence of the [M-H]⁻ ion confirms total hydrolysis, preventing lipophilic ester carryover into biological assays.

  • Isolation: Cool to room temperature and remove the ethanol in vacuo. Acidify the remaining aqueous solution with 1 M HCl to precipitate the product. Extract into dichloromethane, wash with water, dry (MgSO₄), and concentrate to yield the pure 4-arylquinoline-2-carboxylic acid[5].

Experimental Evaluation Workflow

To empirically validate the efficacy differences between the 4-phenyl and 4-(p-tolyl) derivatives, a rigorous screening cascade must be employed, moving from physicochemical profiling to in vivo imaging.

G Start Scaffold Selection: 4-Phenyl vs 4-(p-Tolyl) Syn Chemical Synthesis (Mn(OAc)3 Annulation & Hydrolysis) Start->Syn Phys Physicochemical Profiling (LogP, Solubility, pKa) Syn->Phys InVitro In Vitro Efficacy (TSPO Binding Affinity Ki) Phys->InVitro Metab Metabolic Stability (Benzylic Oxidation vs para-Hydroxylation) Phys->Metab InVivo In Vivo Efficacy (PET Imaging / Biodistribution) InVitro->InVivo Metab->InVivo

Fig 1. Preclinical evaluation workflow for 4-arylquinoline-2-carboxylic acid derivatives.

Conclusion

The selection between 4-(p-Tolyl)quinoline-2-carboxylic acid and 4-phenylquinoline-2-carboxylic acid must be dictated by the specific therapeutic or diagnostic endpoint. The 4-phenyl scaffold offers a highly balanced lipophilicity profile and has proven success in generating polymorphism-independent TSPO radiotracers with excellent specific-to-nonspecific binding ratios[2]. Conversely, the 4-(p-tolyl) scaffold provides a vector for exploring deeper hydrophobic pockets and deliberately altering metabolic clearance pathways, though this comes at the cost of increased non-specific tissue accumulation[1].

Sources

Comparative

Mass Spectrometry Validation of 4-(p-Tolyl)quinoline-2-carboxylic Acid Synthesis: A Comparative Guide to LC-HRMS vs. GC-MS

Executive Summary The synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid —a highly functionalized N-heterocycle pivotal in pharmaceutical development—demands rigorous analytical validation. Typically synthesized via a S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(p-Tolyl)quinoline-2-carboxylic acid —a highly functionalized N-heterocycle pivotal in pharmaceutical development—demands rigorous analytical validation. Typically synthesized via a Suzuki-Miyaura cross-coupling between 4-chloroquinoline-2-carboxylic acid and p-tolylboronic acid, the reaction matrix is complex. This guide objectively compares the two dominant mass spectrometry (MS) modalities used for structural validation and reaction monitoring: Electrospray Ionization Liquid Chromatography-High Resolution Mass Spectrometry (ESI-LC-HRMS) and Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) .

By detailing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the logic required to select the optimal analytical pathway.

The Causality of Analytical Selection

The target molecule, 4-(p-Tolyl)quinoline-2-carboxylic acid (Exact Mass: 263.0946 Da), possesses an inherent structural duality: a rigid, conjugated hydrophobic quinoline core paired with a highly polar, ionizable carboxylic acid moiety.

  • The LC-MS Advantage: Because carboxylic acids are polar and prone to thermal decarboxylation at high temperatures, LC-MS is the gold standard for analyzing the intact molecule . ESI operates at atmospheric pressure and utilizes solvent chemistry rather than heat to ionize the analyte, perfectly preserving the pseudomolecular ion.

  • The GC-MS Advantage: GC-MS offers unmatched chromatographic resolution for volatile reaction byproducts, such as homocoupled biaryl impurities (e.g., 4,4'-dimethylbiphenyl) generated during the Suzuki coupling. However, the target carboxylic acid is non-volatile and will aggressively hydrogen-bond with the silanol groups of a GC column, leading to severe peak tailing and thermal degradation. Therefore, GC-MS analysis strictly requires chemical derivatization .

Table 1: Performance Comparison of MS Modalities for Synthesis Validation
ParameterESI-LC-HRMS (Q-TOF / Orbitrap)GC-EI-MS (Single Quadrupole)
Primary Application Exact mass confirmation, intact product quantificationVolatile impurity profiling, byproduct identification
Sample Preparation Simple (Dilute & Shoot)Complex (Strictly anhydrous derivatization required)
Ionization Physics Soft (Preserves [M+H]+)Hard (70 eV, extensive fragmentation)
Thermal Stability Risk Low (Ambient ionization)High (Requires TMS derivatization to prevent decarboxylation)
Resolution/Mass Accuracy High (< 5 ppm error)Nominal (Unit mass resolution)

Workflow & Decision Architecture

The choice between LC-MS and GC-MS dictates the sample preparation pathway. The following diagram illustrates the logical workflow from the crude reaction mixture to data interpretation.

MS_Workflow Syn Suzuki-Miyaura Coupling (4-Cl-Quinoline-2-COOH + p-Tolyl-B(OH)2) Crude Crude Reaction Mixture Syn->Crude PrepLC Dilution & Filtration (Acetonitrile/Water) Crude->PrepLC Polar/Non-volatile Pathway PrepGC Derivatization (Silylation with BSTFA) Crude->PrepGC Volatile Derivatization Pathway LCMS ESI-LC-HRMS (Q-TOF / Orbitrap) PrepLC->LCMS GCMS GC-EI-MS (Single Quadrupole) PrepGC->GCMS Data Structural Validation & Impurity Profiling LCMS->Data GCMS->Data

Figure 1: Comparative MS workflow for 4-(p-Tolyl)quinoline-2-carboxylic acid synthesis validation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical methods must be self-validating. The following protocols incorporate mandatory control steps to eliminate false positives and instrumentation artifacts.

Protocol A: ESI-LC-HRMS Reaction Monitoring

Designed to confirm the exact mass of the product and monitor the consumption of the 4-chloroquinoline starting material.

  • Quenching & Dilution: Transfer 10 µL of the crude reaction mixture into 990 µL of LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI(+) mode .

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove palladium catalyst particulates that could clog the LC column frit.

  • System Suitability Test (SST) & Blank Verification:

    • Self-Validation Step: Inject a blank solvent run first. Carboxylic acids are notoriously "sticky" and prone to carryover. A clean blank ensures the system is uncontaminated.

    • Inject an internal standard (e.g., Quinoline-d7-2-carboxylic acid) to normalize any ion suppression caused by the crude matrix salts (K2CO3).

  • Acquisition: Run a 5-minute reverse-phase gradient (C18 column) into a Q-TOF mass spectrometer. Monitor for the theoretical [M+H]+ at m/z 264.1021.

Protocol B: GC-EI-MS Impurity Profiling via TMS Derivatization

Designed to identify volatile cross-coupling byproducts and unreacted boronic acid.

  • Lyophilization: Extract 100 µL of the crude mixture into ethyl acetate, wash with brine, and evaporate to absolute dryness under nitrogen. Causality: Water aggressively hydrolyzes silylating reagents; even trace moisture will quench the derivatization and ruin the analysis .

  • Silylation: Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes. This converts the polar -COOH to a volatile, thermally stable -COOTMS ester.

  • Derivatization Control:

    • Self-Validation Step: Run a reaction blank (BSTFA + pyridine only). This identifies reagent artifact peaks (e.g., siloxanes) that might otherwise be misidentified as reaction impurities.

  • Acquisition: Inject 1 µL into the GC-MS (split ratio 1:50) using a standard DB-5MS capillary column.

Data Interpretation & Fragmentation Mechanics

Understanding the fragmentation pathways is critical for structural elucidation. The ionization technique dictates the mechanism of molecular dissociation .

  • ESI(+) Fragmentation: The soft ionization yields the protonated molecule [M+H]+. Collision-Induced Dissociation (CID) primarily results in the neutral loss of water (-18 Da) and carbon dioxide (-44 Da).

  • EI (70 eV) Fragmentation: Hard electron bombardment generates a radical cation [M]+•. For quinoline-2-carboxylic acids, the hallmark diagnostic fragment is the radical loss of the carboxyl group (-•COOH, 45 Da), leaving a highly stable quinoline ring cation.

Fragmentation_Pathways Mol 4-(p-Tolyl)quinoline-2-carboxylic acid MW: 263.09 ESI ESI (+) Soft Ionization Mol->ESI EI EI (70 eV) Hard Ionization Mol->EI MH [M+H]+ m/z 264.10 ESI->MH M_rad [M]+. m/z 263.09 EI->M_rad Frag1 [M+H - H2O]+ m/z 246.09 MH->Frag1 Neutral Loss (-H2O) Frag2 [M+H - CO2]+ m/z 220.11 MH->Frag2 Decarboxylation (-CO2) Frag3 [M - COOH]+ m/z 218.09 M_rad->Frag3 Radical Loss (-*COOH) Frag4 [M - CO2]+ m/z 219.09 M_rad->Frag4 Neutral Loss (-CO2)

Figure 2: Divergent fragmentation pathways of the target molecule under ESI(+) and EI conditions.

Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data
SpeciesFormulaTheoretical m/zExpected Mass ErrorDiagnostic Isotopic Signature
Target Product [C17H13NO2 + H]+264.1021< 3.0 ppmStandard M+1 (13C) profile
Starting Material [C10H6ClNO2 + H]+208.0160< 3.0 ppm3:1 ratio of 35Cl / 37Cl isotopes
Product Fragment 1 [C17H11NO + H]+246.0915< 5.0 ppmLoss of H2O
Product Fragment 2 [C16H13N + H]+220.1122< 5.0 ppmLoss of CO2

Analytical Conclusion: For the direct verification of 4-(p-Tolyl)quinoline-2-carboxylic acid synthesis, ESI-LC-HRMS is the superior, most direct technique, offering exact mass confirmation without the risk of thermal degradation. However, for a comprehensive understanding of the reaction's efficiency and impurity profile, parallel GC-EI-MS analysis of the derivatized crude mixture remains an indispensable tool for identifying volatile cross-coupling artifacts.

References

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. MDPI. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. Available at: [Link]

Validation

Benchmarking 4-(p-Tolyl)quinoline-2-carboxylic acid: A Comprehensive Guide to Antidiabetic and Antiviral/Antiproliferative Potential

As drug discovery pipelines increasingly focus on multi-target scaffolds, quinoline-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores. Specifically, 4-(p-Tolyl)quinoline-2-carboxylic acid pres...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on multi-target scaffolds, quinoline-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores. Specifically, 4-(p-Tolyl)quinoline-2-carboxylic acid presents a compelling profile for researchers investigating dual-action therapeutics. This guide objectively benchmarks this compound against industry-standard inhibitors across two primary therapeutic axes: α-glucosidase inhibition (antidiabetic activity) and dihydroorotate dehydrogenase (DHODH) inhibition (antiviral and antiproliferative activity).

By synthesizing field-proven methodologies with mechanistic causality, this guide provides a self-validating framework for evaluating 4-(p-Tolyl)quinoline-2-carboxylic acid in your own high-throughput screening assays.

Mechanistic Overview and Pathway Analysis

Antidiabetic Axis: α-Glucosidase Inhibition

Alpha-glucosidase is a critical intestinal brush-border enzyme responsible for the terminal step of carbohydrate digestion—cleaving complex polysaccharides into absorbable monosaccharides like glucose[1]. Inhibiting this enzyme blunts the postprandial glucose spike, a cornerstone strategy in managing Type 2 Diabetes[2]. Quinoline-2-carboxylic acids have demonstrated significantly higher potency against α-glucosidase compared to their quinoline-4-carboxylic acid isomers[3].

AlphaGlucosidase Carb Complex Carbohydrates (e.g., Starch) Enzyme α-Glucosidase (Intestinal Brush Border) Carb->Enzyme Glucose Monosaccharides (Glucose) Enzyme->Glucose Hydrolysis Blood Bloodstream Absorption Glucose->Blood Inhibitor 4-(p-Tolyl)quinoline- 2-carboxylic acid Inhibitor->Enzyme Inhibits

Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption.

Antiviral/Antiproliferative Axis: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is an inner mitochondrial membrane enzyme that catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate (OA) during de novo pyrimidine biosynthesis[4][5]. Rapidly proliferating cells (such as cancer cells or virus-infected host cells) rely heavily on this de novo pathway rather than the salvage pathway[6]. By blocking DHODH, quinoline derivatives deplete the intracellular pyrimidine pool, triggering cell cycle arrest and apoptosis[6][7].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH binds ORO Orotate (OA) DHODH->ORO oxidizes UMP Uridine Monophosphate (UMP) ORO->UMP UMPS enzyme Inhibitor 4-(p-Tolyl)quinoline- 2-carboxylic acid Inhibitor->DHODH Competitive/Allosteric Inhibition

Mechanism of action: Inhibition of DHODH blocks de novo pyrimidine biosynthesis.

Quantitative Benchmarking: Comparative Efficacy

To establish a baseline for 4-(p-Tolyl)quinoline-2-carboxylic acid, we must benchmark it against the gold-standard clinical inhibitors for each respective target: Acarbose for α-glucosidase[1][2] and Brequinar for DHODH[5][8].

The following table synthesizes representative IC50​ values for the quinoline-2-carboxylic acid class against these standards to guide your dose-response experimental designs.

Target EnzymeTest Compound / ClassStandard InhibitorRepresentative IC50​ (Test)Representative IC50​ (Standard)Clinical Relevance
α-Glucosidase Quinoline-2-carboxylic acid scaffoldAcarbose ~9.1 µg/mL[3]~193.37 µg/mL[2]Management of postprandial hyperglycemia in Type 2 Diabetes.
Human DHODH 4-(p-Tolyl)quinoline-2-carboxylic acidBrequinar Low Micromolar ( μ M)20 - 51 nM[5][8]Antiviral replication suppression and acute myeloid leukemia (AML) differentiation.

Note: While Brequinar (a quinoline-4-carboxylic acid) is exceptionally potent against DHODH, quinoline-2-carboxylic acids offer a uniquely balanced polypharmacological profile, showing superior efficacy in metabolic (glucosidase) assays while maintaining viable antiproliferative activity[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in controls to eliminate false positives caused by assay interference (e.g., compound auto-fluorescence or insolubility).

Protocol A: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This assay utilizes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG into glucose and p-nitrophenol (pNP), a yellow chromophore[1][9].

Reagent Preparation:

  • Buffer: 100 mM Sodium phosphate buffer (pH 6.8). Causality: Maintains the optimal physiological pH for Saccharomyces cerevisiae α-glucosidase stability.[1]

  • Enzyme: 1 U/mL α-glucosidase in phosphate buffer.

  • Substrate: 5 mM pNPG in phosphate buffer.

  • Stop Solution: 0.1 M Sodium carbonate ( Na2​CO3​ ). Causality: The highly alkaline environment instantly denatures the enzyme to stop the reaction, while simultaneously shifting p-nitrophenol into its phenolate ion form, maximizing absorbance at 405 nm.[1][9]

Step-by-Step Workflow (96-Well Format):

  • Inhibitor Pre-incubation: Add 50 µL of phosphate buffer, 10 µL of 4-(p-Tolyl)quinoline-2-carboxylic acid (diluted in <1% DMSO), and 10 µL of α-glucosidase to the test wells[1][9]. Causality: Pre-incubating for 15 minutes at 37°C allows the inhibitor to achieve binding equilibrium with the enzyme's active site before substrate competition begins.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells. Incubate at 37°C for exactly 20 minutes[1][9].

  • Termination & Development: Add 50 µL of 0.1 M Na2​CO3​ to all wells[1][9].

  • Quantification: Read absorbance at 405 nm using a microplate reader[1][9].

  • Validation Controls:

    • Enzyme Control (100% Activity): Buffer + Enzyme + Substrate (No inhibitor).

    • Background Blank: Buffer + Substrate + Inhibitor (No enzyme; corrects for compound auto-absorbance).

    • Positive Control: Acarbose (100–300 µg/mL)[10].

Protocol B: In Vitro Human DHODH Inhibition Assay (Coupled Reduction)

Because DHODH is a membrane-bound mitochondrial enzyme, its activity is measured via a coupled redox reaction. DHODH oxidizes dihydroorotate and transfers electrons to Coenzyme Q10, which subsequently reduces the terminal electron acceptor 2,6-dichloroindophenol (DCIP)[7][8].

Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100. Causality: Triton X-100 is critical; as a non-ionic detergent, it solubilizes the hydrophobic transmembrane domains of recombinant human DHODH without denaturing the catalytic core.[7][8]

  • Cofactors: 100 µM Coenzyme Q10 and 200 µM DCIP[7].

  • Substrate: 500 µM Dihydroorotate (DHO)[5][8].

Step-by-Step Workflow (96-Well Format):

  • Enzyme/Inhibitor Assembly: Combine reaction buffer, CoQ10, DCIP, recombinant human DHODH, and varying concentrations of 4-(p-Tolyl)quinoline-2-carboxylic acid (or Brequinar as a positive control)[7][8].

  • Pre-incubation: Incubate the mixture for 30 minutes at 25°C[7][8]. Causality: DHODH inhibitors often exhibit slow-binding kinetics; this step prevents artificially high initial velocities.

  • Kinetic Initiation: Add 500 µM DHO to initiate the reaction[5][8].

  • Kinetic Readout: Immediately measure the decrease in absorbance at 650 nm continuously for 10 minutes[5][8]. Causality: DCIP is blue in its oxidized state and becomes colorless upon reduction. The rate of absorbance decay ( −ΔA650​/min ) is directly proportional to DHODH activity.

AssayWorkflow Prep 1. Reagent & Buffer Preparation PreInc 2. Enzyme + Inhibitor Pre-incubation (15-30 min) Prep->PreInc Substrate 3. Substrate Addition (pNPG or DHO) PreInc->Substrate Establishes binding equilibrium Readout 4. Spectrophotometric Readout (405nm or 650nm) Substrate->Readout Initiates catalysis Analysis 5. IC50 Calculation & Data Normalization Readout->Analysis

Standardized high-throughput screening workflow for enzyme inhibition assays.

Conclusion

When benchmarking 4-(p-Tolyl)quinoline-2-carboxylic acid , researchers must account for its dual-target nature. While it may not match the nanomolar DHODH potency of highly optimized quinoline-4-carboxylic acids like Brequinar, its superior performance against metabolic targets like α-glucosidase (outperforming Acarbose) makes it a highly valuable scaffold for complex, multi-pathway disease models, including metabolic syndrome and viral-induced metabolic reprogramming.

References

  • National Institutes of Health (PMC). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from:[Link]

  • National Institutes of Health (PMC). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Retrieved from:[Link]

  • National Institutes of Health (PMC). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from:[Link]

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved from:[Link]

  • MDPI. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Retrieved from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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